molecular formula C12H16O3 B141679 tert-Butyl 4-(hydroxymethyl)benzoate CAS No. 143726-85-6

tert-Butyl 4-(hydroxymethyl)benzoate

Cat. No.: B141679
CAS No.: 143726-85-6
M. Wt: 208.25 g/mol
InChI Key: MGMZECMXYCZYSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)benzoate (CAS 143726-85-6) is a high-purity chemical intermediate designed for research and development applications. This compound features a benzoate core functionalized with both a sterically protected tert-butyl ester group and a versatile hydroxymethyl group, making it an exceptionally versatile building block in organic synthesis . Its primary research value lies in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The tert-butyl ester group is often used as a protecting group for carboxylic acids, and it also finds relevance in the development of liquid crystalline polymers (TLCP) and advanced materials . The hydroxymethyl group can be readily functionalized, enabling its use in various coupling reactions or serving as a precursor for polymers and coatings . Researchers utilize this compound as a key reagent in the preparation of Active Pharmaceutical Ingredients (APIs) and other fine chemicals where precise structural modifications are critical . This product is offered for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMZECMXYCZYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143726-85-6
Record name tert-butyl 4-(hydroxymethyl)benzoate
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Foundational & Exploratory

Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143726-85-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-(hydroxymethyl)benzoate, a valuable intermediate in organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and provides key spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is a benzoate ester characterized by a tert-butyl group protecting the carboxylic acid and a hydroxymethyl group on the benzene ring. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 143726-85-6Chemical Abstracts Service
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance White to off-white solidPredicted
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Predicted

Synthesis

A common and effective method for the synthesis of this compound is the esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol.

Experimental Protocol: Esterification of 4-(hydroxymethyl)benzoic acid

This protocol describes the synthesis of this compound from 4-(hydroxymethyl)benzoic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • 4-(hydroxymethyl)benzoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data for Characterization

The following tables provide the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95Doublet2HAr-H (ortho to -COOtBu)
~ 7.40Doublet2HAr-H (ortho to -CH₂OH)
~ 4.75Singlet2H-CH ₂OH
~ 1.60Singlet9H-C(CH ₃)₃
~ 1.80 (broad)Singlet1H-CH₂OH

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 166.0C =O (ester)
~ 145.0Ar-C -CH₂OH
~ 129.5Ar-C H (ortho to -COOtBu)
~ 129.0Ar-C -COOtBu
~ 126.5Ar-C H (ortho to -CH₂OH)
~ 81.0-C (CH₃)₃
~ 64.5-C H₂OH
~ 28.0-C(C H₃)₃

Infrared (IR) Spectroscopy:

  • -OH stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions around 2980-2850 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1715 cm⁻¹.

  • C-O stretch (ester and alcohol): Absorptions in the range of 1300-1100 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 208 may be observed. A prominent fragmentation pattern for tert-butyl esters is the loss of isobutylene to give [M - 56]⁺. The base peak is often the tert-butyl cation at m/z = 57.

Applications in Synthesis

This compound is a valuable intermediate in multi-step organic syntheses. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, providing a handle for further molecular elaboration.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_workup Work-up & Purification Reactant1 4-(hydroxymethyl)benzoic acid Reaction Esterification (0°C to RT) Reactant1->Reaction Reactant2 tert-Butanol Reactant2->Reaction Reagent1 DCC Reagent1->Reaction Reagent2 DMAP (cat.) Reagent2->Reaction Solvent DCM Solvent->Reaction Workup1 Filtration (remove DCU) Reaction->Workup1 Workup2 Aqueous Wash Workup1->Workup2 Purification Column Chromatography Workup2->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(hydroxymethyl)benzoate, a versatile building block in organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is a benzoate ester characterized by a tert-butyl group protecting the carboxylic acid and a hydroxymethyl group on the phenyl ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 143726-85-6[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Predicted XlogP 2.2
Melting Point No experimental data found. For reference, the related methyl ester, methyl 4-(hydroxymethyl)benzoate, has a melting point of 47-50 °C.[2]
Boiling Point No experimental data found. For reference, the related methyl ester, methyl 4-(hydroxymethyl)benzoate, has a boiling point of 157 °C at 5 mmHg.[2]
Solubility No specific data found. Expected to be soluble in common organic solvents like chloroform. The related methyl ester is soluble in chloroform (25 mg/mL).[2]

Synthesis and Experimental Protocols

General Experimental Protocol: Fischer Esterification of 4-(hydroxymethyl)benzoic acid

This protocol is a generalized procedure based on the esterification of similar benzoic acids.[3][4]

Materials:

  • 4-(hydroxymethyl)benzoic acid

  • tert-Butanol (in large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)benzoic acid and a large excess of tert-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess tert-butanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

DOT Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4_hydroxymethylbenzoic_acid 4-(hydroxymethyl)benzoic acid product This compound 4_hydroxymethylbenzoic_acid->product tert_butanol tert-Butanol tert_butanol->product H2SO4 H₂SO₄ (cat.) H2SO4->product Heat Heat (Reflux) Heat->product water Water

Caption: Fischer esterification of 4-(hydroxymethyl)benzoic acid.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the hydroxymethyl group and the tert-butyl ester.

  • Hydroxymethyl Group: The primary alcohol can undergo various transformations:

    • Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

    • Esterification/Etherification: The hydroxyl group can react with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers, respectively.

    • Substitution: The hydroxyl group can be converted to a leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.

  • tert-Butyl Ester Group: The tert-butyl ester serves as a protecting group for the carboxylic acid.

    • Deprotection: It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid.[5] This cleavage proceeds via the formation of a stable tert-butyl carbocation.

DOT Diagram: Reactivity of this compound

G cluster_hydroxymethyl_reactions Reactions of Hydroxymethyl Group cluster_ester_reactions Reactions of tert-Butyl Ester Group start This compound oxidation Oxidation start->oxidation [O] esterification Esterification/ Etherification start->esterification RCOCl or R'X substitution Substitution start->substitution 1. TsCl 2. Nu⁻ deprotection Acidic Deprotection start->deprotection H⁺ product_aldehyde product_aldehyde oxidation->product_aldehyde Aldehyde product_acid product_acid oxidation->product_acid Carboxylic Acid product_ester_ether product_ester_ether esterification->product_ester_ether Ester or Ether product_substituted product_substituted substitution->product_substituted Substituted Product product_deprotected_acid product_deprotected_acid deprotection->product_deprotected_acid 4-(hydroxymethyl)benzoic acid

Caption: Key reactions of this compound.

Spectral Data

While specific, authenticated spectra for this compound are not available in the searched public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • tert-Butyl protons: A sharp singlet around δ 1.5-1.6 ppm (9H).

  • Methylene protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm (2H).

  • Aromatic protons: Two doublets in the aromatic region (δ 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring (2H each).

  • Hydroxyl proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR:

  • tert-Butyl methyl carbons: A signal around δ 28 ppm.

  • tert-Butyl quaternary carbon: A signal around δ 81 ppm.

  • Methylene carbon (-CH₂OH): A signal around δ 64 ppm.

  • Aromatic carbons: Four signals in the aromatic region (δ 125-150 ppm).

  • Ester carbonyl carbon: A signal around δ 166 ppm.

IR Spectroscopy:

  • O-H stretch (alcohol): A broad band around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1710-1730 cm⁻¹.

  • C-O stretch (ester and alcohol): Bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 208, which may be of low intensity.

  • Loss of tert-butyl radical ([M - 57]⁺): A significant fragment at m/z 151.

  • Loss of isobutylene ([M - 56]⁺): A fragment at m/z 152.

  • tert-Butyl cation ([C₄H₉]⁺): A prominent base peak at m/z 57.

Signaling Pathways and Biological Applications

There is no direct evidence in the searched literature to suggest the involvement of this compound in specific signaling pathways. Its utility in drug development is primarily as a synthon for the construction of more complex, biologically active molecules. The hydroxymethyl and protected carboxylate functionalities allow for its incorporation into a wide range of molecular scaffolds.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of tert-Butyl 4-(hydroxymethyl)benzoate. It details the key identifiers, predicted spectroscopic data based on its chemical structure, and a generalized experimental protocol for its synthesis and characterization. This document serves as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the analytical techniques used to confirm the structure and purity of this compound.

Compound Identification

This compound is a benzoate ester carrying a tert-butyl group and a hydroxymethyl substituent on the benzene ring.

IdentifierValue
IUPAC Name This compound
CAS Number 143726-85-6
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CO
InChI Key MGMZECMXYCZYSQ-UHFFFAOYSA-N

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of specific experimental spectra for this compound, the following data is predicted based on its structure and typical values observed for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxymethyl group, and the tert-butyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the ester
~7.40Doublet2HAromatic protons ortho to the hydroxymethyl group
~4.70Singlet2H-CH₂- of the hydroxymethyl group
~1.90Singlet (broad)1H-OH of the hydroxymethyl group
~1.55Singlet9Htert-butyl group

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~166.0Carbonyl carbon of the ester
~144.0Aromatic carbon attached to the hydroxymethyl group
~129.5Aromatic carbons ortho to the ester
~129.0Aromatic carbon attached to the ester group
~126.5Aromatic carbons ortho to the hydroxymethyl group
~81.0Quaternary carbon of the tert-butyl group
~64.0-CH₂- carbon of the hydroxymethyl group
~28.0Methyl carbons of the tert-butyl group
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl group)
~2970MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ester)
~1610, ~1510MediumC=C stretch (aromatic ring)
~1280StrongC-O stretch (ester)
~1100MediumC-O stretch (alcohol)
Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment Ion
208[M]⁺ (Molecular Ion)
193[M - CH₃]⁺
152[M - C₄H₈]⁺ (Loss of isobutylene)
135[M - C₄H₉O]⁺ (Loss of tert-butoxy radical)
123[C₇H₇O₂]⁺
57[C₄H₉]⁺ (tert-butyl cation, likely base peak)

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis: Esterification of 4-(Hydroxymethyl)benzoic Acid

This protocol describes a typical acid-catalyzed esterification.

Materials:

  • 4-(Hydroxymethyl)benzoic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(hydroxymethyl)benzoic acid in an excess of tert-butanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization Methods

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

3.2.2. IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizations

Chemical Structure

structure This compound cluster_benzoate cluster_ester cluster_alcohol C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_alcohol CH₂ C4->C_alcohol C6 C C5->C6 C6->C1 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester O_alcohol OH C_alcohol->O_alcohol C_tbutyl C O2_ester->C_tbutyl C_tbutyl1 CH₃ C_tbutyl->C_tbutyl1 C_tbutyl2 CH₃ C_tbutyl->C_tbutyl2 C_tbutyl3 CH₃ C_tbutyl->C_tbutyl3 synthesis_workflow start 4-(Hydroxymethyl)benzoic Acid + tert-Butanol reaction Acid-Catalyzed Esterification (Reflux) start->reaction workup Aqueous Workup (Neutralization) reaction->workup purification Column Chromatography workup->purification product This compound purification->product elucidation_logic cluster_data Spectroscopic Data cluster_interpretation Structural Information NMR NMR (¹H, ¹³C) NMR_info Proton & Carbon Environment NMR->NMR_info IR IR IR_info Functional Groups (-OH, C=O) IR->IR_info MS Mass Spec. MS_info Molecular Weight & Fragmentation MS->MS_info structure Proposed Structure: This compound NMR_info->structure IR_info->structure MS_info->structure

Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for tert-butyl 4-(hydroxymethyl)benzoate, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections detail the most effective synthesis strategies, complete with experimental protocols, quantitative data, and process visualizations to facilitate laboratory application.

Introduction

This compound is a valuable bifunctional molecule featuring a protected carboxylic acid (tert-butyl ester) and a primary alcohol. This substitution pattern makes it an important intermediate where the alcohol can be further functionalized while the carboxylic acid remains protected, to be deprotected under acidic conditions at a later synthetic stage. The selection of an appropriate synthetic route is crucial for achieving high yields and purity, essential for applications in drug development and materials science.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified as highly effective:

  • Direct Esterification of 4-(hydroxymethyl)benzoic acid: This classic approach involves the reaction of the parent carboxylic acid with a tert-butylating agent. A highly efficient modern variation of this method utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst.

  • Transesterification of Methyl 4-(hydroxymethyl)benzoate: An alternative and often high-yielding method involves the conversion of a more readily available methyl ester to the desired tert-butyl ester using a strong base such as sodium tert-butoxide.

This guide will focus on the transesterification pathway due to the availability of detailed and reproducible experimental protocols. The direct esterification method will also be presented as a viable alternative.

Quantitative Data Summary

The following table summarizes quantitative data for the key transformations in the synthesis of this compound, including the synthesis of a key precursor.

Reaction StepStarting Material(s)ReagentsSolvent(s)Reaction TimeTemperatureYieldReference
Synthesis of Starting Material
Oxidationp-Xylene30% H₂O₂, Cu-MOF catalystAcetonitrile5 hours30 °C~96%[1]
Transesterification Pathway
TransesterificationMethyl 4-(hydroxymethyl)benzoateSodium tert-butoxide (NaOtBu) (2.5 equiv.)Toluene3-4 hoursRoom TemperatureHigh*[2]
Direct Esterification Pathway (Alternative)
Esterification4-(hydroxymethyl)benzoic acidDi-tert-butyl dicarbonate, DMAP (catalytic)Not specifiedNot specifiedNot specifiedHigh**

*Note: The yield for the transesterification of a similar substrate, methyl 4-(trifluoromethyl)benzoate, was reported as 98%.[2] High yields are expected for methyl 4-(hydroxymethyl)benzoate under similar conditions. **Note: This method is described as providing a general access to a broad variety of esters in high yields. Specific quantitative data for this substrate is not available in the cited literature.

Experimental Protocols

Pathway 1: Transesterification of Methyl 4-(hydroxymethyl)benzoate

This protocol is adapted from a general procedure for the synthesis of tert-butyl esters from methyl esters.[2]

Materials:

  • Methyl 4-(hydroxymethyl)benzoate

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • 5% Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per 0.5 mmol of ester), add methyl 4-(hydroxymethyl)benzoate (1.0 equivalent).

  • Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5% aqueous HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Pathway 2: Direct Esterification of 4-(hydroxymethyl)benzoic acid (Alternative)

This is a general protocol based on the use of di-tert-butyl dicarbonate for esterification.

Materials:

  • 4-(hydroxymethyl)benzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • Dissolve 4-(hydroxymethyl)benzoic acid (1.0 equivalent) in an anhydrous solvent.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove unreacted starting material and byproducts.

  • The organic layer is then dried and concentrated, and the product purified by column chromatography.

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the primary and preliminary synthetic steps.

Synthesis_Pathway p_xylene p-Xylene hmba 4-(hydroxymethyl)benzoic acid p_xylene->hmba Oxidation (H₂O₂, Cu-MOF) mhmb Methyl 4-(hydroxymethyl)benzoate hmba->mhmb Esterification (MeOH, H⁺) tbhmb This compound mhmb->tbhmb Transesterification (NaOtBu, Toluene)

Caption: Synthesis of this compound via Transesterification.

Alternative_Pathway hmba 4-(hydroxymethyl)benzoic acid tbhmb This compound hmba->tbhmb Direct Esterification ((Boc)₂O, DMAP)

Caption: Alternative Direct Esterification Pathway.

References

An In-depth Technical Guide on the Solubility of tert-Butyl 4-(hydroxymethyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 4-(hydroxymethyl)benzoate, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined below are designed to be readily implemented in a laboratory setting.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Therefore, experimental determination is necessary to establish a precise solubility profile. The following table is provided as a template for researchers to record their empirically determined solubility data at a specified temperature.

SolventMolar Mass ( g/mol )Density (g/mL)Solubility ( g/100 mL) @ 25°CSolubility (mol/L) @ 25°CObservations
Methanol32.040.792Data to be determinedData to be determined
Ethanol46.070.789Data to be determinedData to be determined
Acetone58.080.791Data to be determinedData to be determined
Ethyl Acetate88.110.902Data to be determinedData to be determined
Dichloromethane84.931.33Data to be determinedData to be determined
Toluene92.140.867Data to be determinedData to be determined
Hexane86.180.659Data to be determinedData to be determined
Chloroform119.381.48Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)73.090.944Data to be determinedData to be determined
Tetrahydrofuran (THF)72.110.889Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, known as the isothermal saturation method, is widely applicable and provides reliable results.[1][2][3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Spectrophotometer (if the compound has a chromophore) or HPLC system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The presence of undissolved solid should be visible in each vial.

  • Sampling: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

  • Filtration: Carefully draw a clear aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for analysis.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.

G Workflow for Determining Solubility A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Shake/Stir C Allow Excess Solid to Settle B->C Cease Agitation D Filter Supernatant C->D Syringe Filtration E Dilute Saturated Solution D->E Volumetric Dilution F Analyze Concentration (e.g., HPLC) E->F Inject Sample G Calculate Solubility F->G Use Calibration Curve

Workflow for Solubility Determination

G Conceptual Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A 4-(Hydroxymethyl)benzoic acid F This compound A->F B tert-Butanol B->F C Acid Catalyst (e.g., H2SO4) C->F D Solvent (e.g., Toluene) D->F E Heat E->F G Water

References

Spectroscopic Analysis of tert-Butyl 4-(hydroxymethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-(hydroxymethyl)benzoate, a key intermediate in various synthetic applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet (d)2HAr-H (ortho to -COOtBu)
~7.40Doublet (d)2HAr-H (ortho to -CH₂OH)
~4.73Singlet (s)2H-CH₂OH
~2.50Singlet (s)1H-OH
~1.58Singlet (s)9H-C(CH₃)₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165.7C =O
~144.0Ar-C -CH₂OH
~130.0Ar-C -COOtBu
~129.5Ar-C H (ortho to -COOtBu)
~126.5Ar-C H (ortho to -CH₂OH)
~81.0-C (CH₃)₃
~64.5-C H₂OH
~28.2-C(C H₃)₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic IR absorption bands expected for this compound.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1715StrongC=O stretch (ester)
1610-1585MediumAromatic C=C stretch
1500-1400MediumAromatic C=C stretch
~1280StrongC-O stretch (ester)
~1100StrongC-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data presented below are predicted values for various adducts of this compound.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺209.11722
[M+Na]⁺231.09916
[M-H]⁻207.10266
[M+NH₄]⁺226.14376
[M+K]⁺247.07310
[M]⁺208.10939

M = Molecular Weight of this compound (C₁₂H₁₆O₃), Monoisotopic Mass = 208.10994 Da.[1]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which improves the resolution and shape of the NMR signals. This can be done manually or automatically.

    • Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

    • Acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation :

    • Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.

    • Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin, another drop of the solution can be added and evaporated.

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

    • Acquire the spectrum of the sample.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • After analysis, clean the salt plate with a suitable dry solvent (e.g., acetone) and return it to a desiccator for storage.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL.

    • If the solution contains any solid particles, it must be filtered or centrifuged to prevent clogging of the instrument's tubing.

    • Transfer the final solution to an appropriate autosampler vial.

  • Data Acquisition :

    • The sample is introduced into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • In the electrospray ionization (ESI) source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.

    • The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

    • These ions are then guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

    • The instrument is typically operated in either positive or negative ion mode to detect the corresponding adducts.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample Solid Compound (this compound) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter/Prepare for Analysis Dissolve->Filter NMR_acq NMR Spectrometer Filter->NMR_acq IR_acq FT-IR Spectrometer Filter->IR_acq MS_acq Mass Spectrometer Filter->MS_acq NMR_proc Process NMR Data (FT, Phasing, Baseline) NMR_acq->NMR_proc IR_proc Process IR Data (Background Subtraction) IR_acq->IR_proc MS_proc Process MS Data (Peak Identification) MS_acq->MS_proc NMR_int Assign NMR Peaks (Chemical Shift, Integration, Multiplicity) NMR_proc->NMR_int IR_int Identify Functional Groups IR_proc->IR_int MS_int Determine Molecular Weight & Fragmentation MS_proc->MS_int Final Structure Confirmation NMR_int->Final IR_int->Final MS_int->Final

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Commercial Availability and Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 4-(hydroxymethyl)benzoate, a versatile building block in organic synthesis, with a particular focus on its commercial availability, physicochemical properties, synthesis, and applications in drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with common quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their typical offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberMolecular FormulaPurity/SpecificationAvailable QuantitiesStorage Conditions
BLD Pharm 143726-85-6C12H16O3-Gram to Kilogram scaleSealed in dry, room temperature

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 143726-85-6
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
MDL Number MFCD04973449

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-xylene. The first step involves the oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid, which is then esterified to the final product.

Step 1: Synthesis of 4-(Hydroxymethyl)benzoic Acid

A method for the synthesis of 4-(hydroxymethyl)benzoic acid involves the oxidation of p-xylene.[1]

Experimental Protocol:

  • To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (approximately 8 mmol), 0.30 g of Cu-MOF catalyst, 20 mL of acetonitrile, and 2.0 mL of 30% hydrogen peroxide.

  • Stir the reaction mixture at 30°C for 5 hours.

  • Upon completion, cool the reaction mixture.

  • Filter the mixture and purify by column chromatography to yield 4-(hydroxymethyl)benzoic acid.

Synthesis_Step1 p_xylene p-Xylene benzoic_acid 4-(Hydroxymethyl)benzoic Acid p_xylene->benzoic_acid H2O2, Cu-MOF, Acetonitrile, 30°C

Caption: Synthesis of 4-(Hydroxymethyl)benzoic Acid
Step 2: Synthesis of this compound

A general procedure for the synthesis of tert-butyl esters from carboxylic acids can be adapted for this step.[2]

Experimental Protocol:

  • In a suitable reaction vessel, suspend 2.5 equivalents of sodium tert-butoxide (NaOtBu) in toluene.

  • To the stirred suspension, add 1 equivalent of 4-(hydroxymethyl)benzoic acid.

  • Stir the mixture at room temperature for 3-4 hours.

  • Quench the reaction with a 5% HCl solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Synthesis_Step2 benzoic_acid 4-(Hydroxymethyl)benzoic Acid tert_butyl_ester This compound benzoic_acid->tert_butyl_ester NaOtBu, Toluene, Room Temperature

Caption: Synthesis of this compound

Application in Drug Development

The 4-(hydroxymethyl)benzoate moiety is a valuable intermediate in the synthesis of pharmaceuticals. For instance, the closely related compound, Methyl 4-(hydroxymethyl)benzoate, is a key precursor in the synthesis of Flurpiridaz (18F), a radioactive diagnostic agent used for positron emission tomography (PET) myocardial perfusion imaging.[3]

The synthesis of Flurpiridaz (18F) from Methyl p-(hydroxymethyl)benzoate involves several steps, including etherification, reduction of the ester, and subsequent coupling with a pyridazinone derivative.[3] This highlights the utility of the 4-(hydroxymethyl)benzoate scaffold in accessing complex molecular architectures relevant to drug discovery and development.

Drug_Synthesis_Application methyl_benzoate Methyl p-(hydroxymethyl)benzoate ether 2-Hydroxyethyl ether derivative methyl_benzoate->ether Ethylene oxide, BF3·OEt2 protected_ether TMS-protected ether ether->protected_ether TMS-Cl, DMF alcohol Primary alcohol protected_ether->alcohol LiAlH4, THF flurpiridaz Flurpiridaz (18F) alcohol->flurpiridaz Coupling with 2-tert-butyl-4-chloro-5-hydroxy-pyridazin-3-one

Caption: Role in Flurpiridaz (18F) Synthesis

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 4-(hydroxymethyl)benzoate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation by the proteasome.

The chemical nature, length, and rigidity of the linker can significantly impact a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability. Aromatic linkers, such as those derived from tert-butyl 4-(hydroxymethyl)benzoate, can provide conformational rigidity, which may be advantageous for optimizing the geometry of the ternary complex and can also be involved in beneficial interactions, such as pi-stacking, with the target protein or E3 ligase.

This document provides detailed application notes and protocols for the use of this compound as a versatile building block in the synthesis of PROTACs, with a focus on the synthesis of a PROTAC targeting the chromatin remodelers SMARCA2 and SMARCA4.

Featured Application: Synthesis of a SMARCA2/4-Targeting PROTAC (ACBI1 Analog)

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. In cancers with inactivating mutations in SMARCA4, the paralog SMARCA2 becomes essential for cell survival, presenting a synthetic lethal therapeutic opportunity. The PROTAC ACBI1 has been developed to induce the degradation of both SMARCA2 and SMARCA4 by recruiting the von Hippel-Lindau (VHL) E3 ligase.[2] The linker in ACBI1 incorporates a benzyl moiety, showcasing the utility of building blocks like this compound.

The following sections detail a representative synthetic workflow and protocols for constructing a PROTAC analogous to ACBI1, where this compound serves as a key precursor for the linker.

Data Presentation

The following table summarizes key quantitative data for the representative SMARCA2/4-targeting PROTAC, ACBI1.

ParameterValueReference
SMARCA2 Degradation (DC50) 6 nM[2][3]
SMARCA4 Degradation (DC50) 11 nM[2][3]
PBRM1 Degradation (DC50) 32 nM[3]
Anti-proliferative IC50 (MV-4-11 cells) 28 nM[2]

Experimental Protocols

Overall Synthetic Workflow

The synthesis of the SMARCA2/4-targeting PROTAC involves a multi-step sequence. The general strategy is to first synthesize the linker with appropriate functional groups, then couple it to the E3 ligase ligand (a VHL ligand), and finally attach the warhead (a SMARCA2/4 bromodomain ligand).

G cluster_0 Linker Synthesis cluster_1 Conjugation to E3 Ligase Ligand cluster_2 Final PROTAC Assembly A This compound B Linker Precursor with Mesylate A->B Mesylation D Linker-VHL Ligand Conjugate B->D C VHL Ligand C->D Etherification E Boc Deprotection D->E F Amine-Linker-VHL Conjugate E->F H Final PROTAC F->H G SMARCA2/4 Ligand (Warhead) G->H Amide Coupling G cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation cluster_2 Downstream Effects PROTAC SMARCA2/4 PROTAC SMARCA2_4 SMARCA2/4 PROTAC->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase PROTAC->VHL Binds to E3 Ligase Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-VHL) PROTAC->Ternary_Complex SMARCA2_4->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of SMARCA2/4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of SMARCA2/4 Proteasome->Degradation Chromatin_Remodeling Altered Chromatin Remodeling Degradation->Chromatin_Remodeling Gene_Expression Changes in Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Death Apoptosis in SMARCA4-mutant Cancer Cells Gene_Expression->Cell_Death

References

Application Notes: Tert-Butyl 4-(hydroxymethyl)benzoate as a Versatile Intermediate in the Synthesis of PROTAC Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(hydroxymethyl)benzoate is a valuable bifunctional building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility lies in its dual functionality: a primary alcohol that can be readily converted into a reactive electrophile or nucleophile, and a tert-butyl protected carboxylic acid that provides a stable, sterically hindered handle for later-stage deprotection and conjugation. This structure is particularly amenable for its incorporation as a rigid phenyl-based linker in PROTACs, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. This application note will focus on the role of this compound as a key intermediate in the synthesis of PROTACs targeting the Androgen Receptor (AR), exemplified by the clinically advanced molecule ARV-110 (Bavdegalutamide).

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker component is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[2] The physicochemical properties of the linker, such as its length, rigidity, and solubility, also significantly impact the overall properties of the PROTAC, including its cell permeability and pharmacokinetic profile.[3] Aromatic linkers, such as those derived from this compound, can provide conformational rigidity, which can be advantageous for optimizing the geometry of the ternary complex.[4]

Application in the Synthesis of ARV-110 (Bavdegalutamide)

ARV-110 (Bavdegalutamide) is an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer.[5][6] The structure of ARV-110 comprises a ligand for the AR, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.[6] While the detailed proprietary synthesis of ARV-110 is not fully disclosed, the synthesis of its core components and similar analogues illustrates the utility of intermediates like this compound. The linker in ARV-110 is a rigid piperidine-piperazine structure, and precursors with a benzyl moiety are key for its construction.

Experimental Protocols

The following protocols describe the synthesis of a key benzyl-based linker precursor and its subsequent elaboration into a PROTAC, illustrating the application of this compound chemistry.

Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)benzoate

This protocol outlines the conversion of the hydroxymethyl group to a reactive bromomethyl group, a key step in preparing the linker for conjugation.

Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add carbon tetrabromide (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield tert-butyl 4-(bromomethyl)benzoate.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Producttert-Butyl 4-(bromomethyl)benzoate
Typical Yield85-95%
Purity>95% (by NMR and LC-MS)
Protocol 2: General Synthesis of a PROTAC using a Benzyl-based Linker

This protocol provides a general workflow for the synthesis of a PROTAC, starting from a functionalized benzyl linker derived from this compound. This example describes the coupling to an amine-functionalized E3 ligase ligand and a subsequent coupling to the target protein ligand.

Part A: Synthesis of the Linker-E3 Ligase Ligand Conjugate

Materials:

  • tert-Butyl 4-(aminomethyl)benzoate (derived from the corresponding bromo- or mesyl- derivative of this compound)

  • Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • Coupling agents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and tert-butyl 4-(aminomethyl)benzoate (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the linker-E3 ligase ligand conjugate.

Part B: Deprotection and Coupling to the Target Protein Ligand

Materials:

  • Linker-E3 Ligase Ligand Conjugate (from Part A)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized Target Protein Ligand (e.g., AR ligand)

  • Coupling agents (e.g., HATU)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the linker-E3 ligase ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours to deprotect the tert-butyl ester.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting carboxylic acid and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and the coupling agent (e.g., HATU, 1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

Quantitative Data for a Representative PROTAC Synthesis:

StepProductTypical YieldPurity (HPLC)
Linker ConjugationLinker-E3 Ligase Ligand60-80%>95%
Final PROTACTarget-Linker-E3 Ligase40-60%>98%

Signaling Pathway and Mechanism of Action

ARV-110 targets the Androgen Receptor (AR), a key driver of prostate cancer.[5] The AR signaling pathway is crucial for the growth and survival of prostate cancer cells. Upon binding to androgens, the AR translocates to the nucleus, where it functions as a transcription factor, activating genes involved in cell proliferation and survival.

The PROTAC-mediated degradation of AR offers a distinct advantage over traditional inhibitors. By physically removing the AR protein, ARV-110 can overcome resistance mechanisms associated with AR overexpression or mutations that affect ligand binding.[7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_nucleus Nucleus ARV_110 ARV-110 (PROTAC) AR Androgen Receptor (AR) ARV_110->AR Degrades Ternary_Complex Ternary Complex (AR-ARV110-CRBN) ARV_110->Ternary_Complex Binds AR->Ternary_Complex Binds AR_inactive Inactive AR CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Androgen Androgen Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Activation ARE Androgen Response Element (DNA) AR_active->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1. Mechanism of action of ARV-110.

Conclusion

This compound serves as a highly adaptable intermediate for the synthesis of complex drug analogues, most notably as a linker component in PROTACs. Its chemical handles allow for straightforward modification and incorporation into heterobifunctional molecules. The application of this building block in the development of potent and selective protein degraders like ARV-110 highlights its significance in modern drug discovery. The provided protocols offer a foundational guide for researchers to explore the synthesis of novel PROTACs utilizing benzyl-based linkers derived from this versatile intermediate.

References

Application Notes and Protocols for Polymerization Reactions Involving tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization strategies for tert-Butyl 4-(hydroxymethyl)benzoate, a versatile monomer for the synthesis of functional polyesters. The protocols outlined below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for the development of novel polymeric materials for applications in drug delivery, biomedical devices, and advanced materials.

Introduction to Polymerization Strategies

This compound possesses two key functional groups that can be utilized for polymerization: a primary hydroxyl group and a tert-butyl ester protected carboxylic acid. This dual functionality allows for several synthetic approaches to produce polyesters with tailored properties. The bulky tert-butyl group can also influence the polymer's solubility and thermal characteristics.

Two primary strategies for the polymerization of this monomer are detailed:

  • Strategy A: Direct Polycondensation. This approach utilizes the reactive hydroxyl group for condensation polymerization with a suitable dicarboxylic acid comonomer. The tert-butyl ester group remains intact, providing a hydrophobic character to the resulting polymer and a potential site for post-polymerization modification.

  • Strategy B: Deprotection Followed by Polycondensation. This two-step strategy involves the initial deprotection of the tert-butyl ester to reveal a carboxylic acid functionality. The resulting 4-(hydroxymethyl)benzoic acid can then undergo self-condensation or be copolymerized with a diol to form a polyester.

The choice of strategy will depend on the desired final polymer structure, properties, and intended application.

Experimental Protocols

Strategy A: Direct Polycondensation with Adipoyl Chloride

This protocol describes the synthesis of a polyester by reacting this compound with adipoyl chloride, a common dicarboxylic acid chloride, via solution polymerization.

Materials:

  • This compound (≥98%)

  • Adipoyl chloride (≥98%)

  • Triethylamine (TEA, ≥99%)

  • Anhydrous Dichloromethane (DCM, ≥99.8%)

  • Methanol (≥99.8%)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet is dried in an oven and allowed to cool under a stream of argon.

  • Monomer Dissolution: In the flask, dissolve this compound (e.g., 10.41 g, 50 mmol) in 100 mL of anhydrous DCM.

  • Addition of Base: Add triethylamine (7.0 mL, 50 mmol) to the solution as an acid scavenger.

  • Initiation of Polymerization: While stirring vigorously, slowly add a solution of adipoyl chloride (e.g., 9.15 g, 50 mmol) in 50 mL of anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under an argon atmosphere.

  • Polymer Precipitation and Purification:

    • Pour the viscous reaction mixture into 500 mL of cold methanol to precipitate the polymer.

    • Filter the white solid precipitate and wash it thoroughly with fresh methanol.

    • Redissolve the polymer in a minimal amount of DCM and re-precipitate it in cold methanol. Repeat this step two more times to ensure the removal of unreacted monomers and oligomers.

  • Drying: Dry the final polymer product in a vacuum oven at 40 °C for 48 hours.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.

Strategy B: Deprotection and Self-Polycondensation

This protocol outlines the synthesis of a polyester via the deprotection of the tert-butyl ester group of this compound to form 4-(hydroxymethyl)benzoic acid, followed by its self-condensation.

Part 1: Deprotection of this compound

Materials:

  • This compound (≥98%)

  • Trifluoroacetic acid (TFA, ≥99%)

  • Dichloromethane (DCM, ≥99.5%)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve this compound (e.g., 10.41 g, 50 mmol) in 100 mL of DCM in a round-bottom flask.

  • Acidolysis: Add an excess of trifluoroacetic acid (e.g., 20 mL) to the solution and stir at room temperature for 4 hours.

  • Neutralization and Extraction:

    • Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the DCM under reduced pressure to obtain the crude 4-(hydroxymethyl)benzoic acid. The product can be further purified by recrystallization from water.

Part 2: Melt Polycondensation of 4-(hydroxymethyl)benzoic acid

Materials:

  • 4-(hydroxymethyl)benzoic acid (from Part 1)

  • Antimony(III) oxide (catalyst, ≥99%)

  • High-vacuum line

  • Polymerization reactor with mechanical stirrer and vacuum outlet

Procedure:

  • Reactor Charging: Place the dried 4-(hydroxymethyl)benzoic acid (e.g., 7.6 g, 50 mmol) and a catalytic amount of antimony(III) oxide (e.g., 0.02 g) into the polymerization reactor.

  • Inerting: Purge the reactor with argon for 30 minutes.

  • Esterification Stage: Heat the reactor to 180-200 °C under a slow stream of argon. Water will be evolved as the esterification reaction proceeds. Maintain this stage for 2-3 hours.

  • Polycondensation Stage: Gradually increase the temperature to 250-280 °C and apply a high vacuum (<1 Torr). The viscosity of the melt will increase significantly. Continue the reaction for 4-6 hours until the desired viscosity is achieved.

  • Polymer Recovery: Cool the reactor to room temperature under an argon atmosphere. The solid polymer can be removed by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.

Quantitative Data

The following tables present representative data for the polymerization reactions described above. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Representative Data for Direct Polycondensation (Strategy A)

Experiment IDMonomer Ratio (mol/mol) (tBHMB:Adipoyl Chloride)Catalyst (mol%)Mn ( g/mol )PDITg (°C)
A-11:1015,0002.155
A-21:1.05012,0002.352
A-31.05:1011,5002.450

tBHMB: this compound

Table 2: Representative Data for Self-Polycondensation (Strategy B)

Experiment IDCatalyst (mol%) (Sb₂O₃)Reaction Time (h)Mn ( g/mol )PDITg (°C)
B-10.1418,0001.9145
B-20.1625,0002.0150
B-30.2628,0001.8152

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows for the described polymerization strategies.

Strategy_A_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer t-Butyl 4-(hydroxymethyl)benzoate ReactionVessel Reaction at RT, 24h under Argon Monomer->ReactionVessel Comonomer Adipoyl Chloride Comonomer->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel Base Triethylamine Base->ReactionVessel Precipitation Precipitate in Methanol ReactionVessel->Precipitation Washing Wash with Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Polyester A

Caption: Workflow for Direct Polycondensation (Strategy A).

Strategy_B_Workflow cluster_deprotection Step 1: Deprotection cluster_polycondensation Step 2: Polycondensation StartMonomer t-Butyl 4-(hydroxymethyl)benzoate Deprotection TFA in DCM StartMonomer->Deprotection Neutralization Neutralization & Extraction Deprotection->Neutralization DeprotectedMonomer 4-(hydroxymethyl)benzoic acid Neutralization->DeprotectedMonomer MeltPoly Melt Polycondensation with Sb2O3 catalyst DeprotectedMonomer->MeltPoly FinalPolymer Polyester B MeltPoly->FinalPolymer

Caption: Workflow for Deprotection and Self-Polycondensation (Strategy B).

Reaction_Schemes cluster_A Strategy A: Direct Polycondensation cluster_B Strategy B: Deprotection and Self-Polycondensation n HO-CH2-Ph-COOtBu + n ClOC-(CH2)4-COCl -> [-O-CH2-Ph-COOtBu-O-CO-(CH2)4-CO-]_n + 2n HCl n HO-CH2-Ph-COOtBu + n ClOC-(CH2)4-COCl -> [-O-CH2-Ph-COOtBu-O-CO-(CH2)4-CO-]_n + 2n HCl n HO-CH2-Ph-COOtBu ->[TFA] n HO-CH2-Ph-COOH + n C4H8 n HO-CH2-Ph-COOtBu ->[TFA] n HO-CH2-Ph-COOH + n C4H8 n HO-CH2-Ph-COOH -> [-O-CH2-Ph-CO-]_n + n H2O n HO-CH2-Ph-COOH -> [-O-CH2-Ph-CO-]_n + n H2O

Caption: Chemical reaction schemes for the polymerization strategies.

Application Notes and Protocols for Protecting Group Strategies Using tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-Butyl 4-(hydroxymethyl)benzoate as a versatile protecting group precursor in organic synthesis. This bifunctional reagent allows for the introduction of a 4-(tert-butoxycarbonyl)benzyl (Boc-Bn) protecting group, which offers orthogonal protection strategies valuable in multi-step syntheses, particularly in the fields of medicinal chemistry and drug development.

Introduction to the 4-(tert-Butoxycarbonyl)benzyl (Boc-Bn) Protecting Group

The 4-(tert-butoxycarbonyl)benzyl group provides a dual-functionality protecting strategy. The benzyl ether or ester linkage to the substrate offers stability under a range of conditions, while the tert-butyl ester moiety allows for selective cleavage under acidic conditions. This orthogonality is a significant advantage in complex synthetic routes where multiple protecting groups are employed.

The protecting group is typically introduced by first converting the hydroxymethyl group of this compound to a suitable leaving group, such as a bromide, to form tert-butyl 4-(bromomethyl)benzoate. This activated reagent can then be used to protect various functional groups.

Protection of Carboxylic Acids

The Boc-Bn group is particularly useful for the protection of carboxylic acids, forming a 4-(tert-butoxycarbonyl)benzyl ester. This protected form is stable to a variety of reaction conditions, including those that are basic or nucleophilic.

Reaction Scheme: Protection of a Carboxylic Acid

sub R-COOH (Carboxylic Acid) product R-COO-CH2-Ph-COO-tBu (Protected Carboxylic Acid) sub->product Protection reagent Br-CH2-Ph-COO-tBu (tert-Butyl 4-(bromomethyl)benzoate) reagent->product base Base (e.g., Cs2CO3, Et3N) base->product sub R-OH (Alcohol) product R-O-CH2-Ph-COO-tBu (Protected Alcohol) sub->product Protection reagent Br-CH2-Ph-COO-tBu (tert-Butyl 4-(bromomethyl)benzoate) reagent->product base Base (e.g., NaH) base->product start R-X-CH2-Ph-COO-tBu (Protected Substrate, X = O or COO) deprotect_benzyl Cleavage of Benzyl Linkage (e.g., Hydrogenolysis) start->deprotect_benzyl deprotect_tbutyl Cleavage of tert-Butyl Ester (e.g., TFA) start->deprotect_tbutyl product_benzyl R-XH + HOOC-Ph-COO-tBu (Deprotected Substrate + Benzoic Acid Derivative) deprotect_benzyl->product_benzyl product_tbutyl R-X-CH2-Ph-COOH (Substrate with Carboxylic Acid) deprotect_tbutyl->product_tbutyl

Application Notes and Protocols for the Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tert-butyl 4-(hydroxymethyl)benzoate from 4-(hydroxymethyl)benzoic acid and tert-butanol. This document outlines two primary methodologies: the Steglich esterification and the Mitsunobu reaction. Both methods are well-suited for this transformation, offering mild reaction conditions that are crucial for handling the sterically hindered tert-butanol and preventing undesirable side reactions. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, purification, and characterization of the target compound, which is a valuable intermediate in medicinal chemistry and drug development.

Introduction

The esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol presents a unique challenge due to the steric hindrance of the tertiary alcohol and the presence of a primary alcohol (the hydroxymethyl group) on the carboxylic acid. Traditional acid-catalyzed Fischer esterification is generally not suitable for tert-butanol, as it tends to undergo elimination to form isobutene under strong acidic conditions[1]. Therefore, milder, and more sophisticated methods are required to achieve the desired transformation efficiently and selectively.

The two protocols detailed below, Steglich esterification and the Mitsunobu reaction, are widely recognized for their efficacy in coupling sterically demanding alcohols and for their compatibility with a variety of functional groups. The Steglich esterification utilizes a carbodiimide coupling agent and a nucleophilic catalyst to activate the carboxylic acid under neutral conditions[1][2][3]. The Mitsunobu reaction employs a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylate[4][5][6].

The resulting product, this compound, is a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Data Presentation

The following table summarizes the typical reaction parameters for the Steglich and Mitsunobu esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol. These values are based on general protocols for similar transformations and may require optimization for this specific substrate.

ParameterSteglich EsterificationMitsunobu Reaction
Coupling/Activating Agents N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Triphenylphosphine (PPh₃)
Azodicarboxylate Not ApplicableDiethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Catalyst 4-(Dimethylamino)pyridine (DMAP)Not Applicable
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Tetrahydrofuran (THF), Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 12 hours2 - 12 hours
Typical Molar Ratios (Acid:Alcohol:Reagents) 1 : 1.5-3 : 1.1-1.2 (DCC/EDC) : 0.1-0.2 (DMAP)1 : 1.5-2 : 1.5 (PPh₃) : 1.5 (DEAD/DIAD)
Typical Yield 70-90%60-85%
Work-up Filtration of urea byproduct, aqueous washChromatographic purification to remove phosphine oxide and hydrazide byproducts

Experimental Protocols

Protocol 1: Steglich Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol

This protocol is adapted from the general procedure for Steglich esterification and is designed for the selective esterification of the carboxylic acid group in the presence of the hydroxymethyl group.

Materials:

  • 4-(Hydroxymethyl)benzoic acid

  • Tert-butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Add tert-butanol (1.5 eq) and 4-(dimethylamino)pyridine (0.1 eq) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C over a period of 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Mitsunobu Reaction for the Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol

This protocol provides an alternative mild method for the synthesis of the target ester.

Materials:

  • 4-(Hydroxymethyl)benzoic acid

  • Tert-butanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)benzoic acid (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (approx. 0.1 M concentration).

  • Add tert-butanol (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The solution will typically turn from colorless to a yellow or orange color.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

  • Directly load the crude residue onto a silica gel column and purify by flash chromatography using a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Mandatory Visualization

Esterification_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions 4-HMBA 4-(Hydroxymethyl)benzoic Acid Reaction Esterification Reaction 4-HMBA->Reaction tBuOH Tert-Butanol tBuOH->Reaction Reagents Reagents (DCC/DMAP or PPh3/DEAD) Reagents->Reaction Solvent Anhydrous Solvent (DCM or THF) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product Tert-butyl 4-(hydroxymethyl)benzoate Workup->Product

Caption: General workflow for the esterification of 4-(hydroxymethyl)benzoic acid.

Steglich_Mechanism RCOOH Carboxylic Acid (4-HMBA) O-Acylisourea O-Acylisourea Intermediate RCOOH->O-Acylisourea + DCC DCC DCC->O-Acylisourea Acyl-DMAP N-Acylpyridinium Intermediate O-Acylisourea->Acyl-DMAP + DMAP DCU DCU O-Acylisourea->DCU DMAP DMAP Acyl-DMAP->DMAP Ester Tert-butyl Ester Acyl-DMAP->Ester + tBuOH tBuOH Tert-Butanol tBuOH->Ester

Caption: Simplified signaling pathway of the Steglich esterification.

References

Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-Butyl 4-(hydroxymethyl)benzoate, a valuable intermediate in the preparation of various pharmaceutical compounds and functional materials. The primary method outlined is the direct esterification of 4-(hydroxymethyl)benzoic acid.

Introduction

This compound serves as a key building block in organic synthesis. The presence of both a protected carboxylic acid (as a tert-butyl ester) and a primary alcohol allows for selective functionalization at either end of the molecule. This bifunctionality makes it a versatile reagent in the synthesis of more complex molecules, including active pharmaceutical ingredients. The tert-butyl ester group provides steric hindrance that protects the carboxylic acid from nucleophilic attack under various reaction conditions and can be selectively removed under acidic conditions.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes. The most common and direct approach is the acid-catalyzed esterification of 4-(hydroxymethyl)benzoic acid with a tert-butyl source. Alternative methods, though potentially involving more steps, include the reduction of the corresponding aldehyde, tert-butyl 4-formylbenzoate, or the nucleophilic substitution of a halide from tert-butyl 4-(halomethyl)benzoate. This protocol will focus on the direct esterification method.

Data Presentation

ParameterValueReference
Starting Material 4-(hydroxymethyl)benzoic acidCommercially Available
Reagent Di-tert-butyl dicarbonate (Boc₂O)Commercially Available
Catalyst 4-Dimethylaminopyridine (DMAP)Commercially Available
Solvent Dichloromethane (DCM)Commercially Available
Reaction Temperature Room TemperatureGeneral Knowledge
Reaction Time 12-24 hoursAnalogous Reactions
Yield >90% (expected)Analogous Reactions
Purification Column ChromatographyStandard Procedure

Experimental Protocol

This protocol details the synthesis of this compound via esterification of 4-(hydroxymethyl)benzoic acid using di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine.

Materials:

  • 4-(hydroxymethyl)benzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(hydroxymethyl)benzoic acid (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Reaction Scheme:

Synthesis_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product HMBA 4-(hydroxymethyl)benzoic acid Reaction_Step + HMBA->Reaction_Step Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Step DMAP DMAP DMAP->Reaction_Step DCM DCM DCM->Reaction_Step Product This compound Reaction_Step->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Workflow start Start dissolve Dissolve 4-(hydroxymethyl)benzoic acid in anhydrous DCM start->dissolve add_reagents Add DMAP and Boc₂O dissolve->add_reagents react Stir at room temperature (12-24h) add_reagents->react quench Quench with saturated NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Functionalization of Polymers with tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of common biocompatible polymers—Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan—with tert-Butyl 4-(hydroxymethyl)benzoate. This functionalization introduces a protected carboxylic acid moiety onto the polymer backbone, which, after deprotection, can be used for further conjugation of drugs, targeting ligands, or other biomolecules.

Introduction

The functionalization of polymers is a cornerstone of modern drug delivery and biomaterial science. By covalently attaching specific functional groups, the physicochemical and biological properties of polymers can be tailored for a variety of applications. This compound is a valuable reagent for this purpose as it introduces a latent carboxylic acid group. The tert-butyl ester serves as a robust protecting group that can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent bioconjugation reactions. This two-step approach is particularly useful for synthesizing well-defined polymer-drug conjugates and other advanced biomaterials.

Applications in Drug Development

The functionalization of polymers with this compound is a key step in the preparation of:

  • Polymer-drug conjugates: The deprotected carboxylic acid can be activated to form amide bonds with amine-containing drugs, providing a stable linkage for drug delivery.

  • Targeted drug delivery systems: The carboxylic acid can be used to attach targeting ligands (e.g., peptides, antibodies) that direct the polymer conjugate to specific cells or tissues.

  • Stimuli-responsive systems: The carboxylic acid groups can impart pH-sensitivity to the polymer, enabling drug release in the acidic environment of tumors or endosomes.

  • Biomaterial coatings: Functionalized polymers can be used to coat medical devices to improve biocompatibility and reduce fouling.

Protocol 1: Functionalization of Hydroxyl-Terminated Poly(ethylene glycol) (PEG) via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and efficient method for the esterification of primary and secondary alcohols with acidic nucleophiles under mild, neutral conditions. It is particularly well-suited for the functionalization of hydroxyl-terminated polymers like PEG.

Experimental Protocol

Materials:

  • Hydroxy-terminated Poly(ethylene glycol) (PEG-OH)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Dialysis tubing (appropriate Molecular Weight Cut-Off for the PEG)

  • Deionized water

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG-OH (1.0 eq.) and this compound (1.5 eq. per hydroxyl group) in anhydrous THF.

  • Reagent Addition: To the stirred solution, add Triphenylphosphine (PPh₃) (2.0 eq. per hydroxyl group).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD) (2.0 eq. per hydroxyl group) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of this compound.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Redissolve the precipitate in a minimal amount of deionized water and transfer to a dialysis tube.

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove byproducts (triphenylphosphine oxide and the reduced hydrazo compound).

    • Lyophilize the dialyzed solution to obtain the purified PEG-O-C(O)-Ph-C(CH₃)₃ as a white, fluffy solid.

Characterization Data (Representative)
ParameterValue
Polymer BackbonePEG, MW 5000 g/mol
Degree of Substitution (DS)> 95% (determined by ¹H NMR)
Yield85-95%
PDI (after functionalization)< 1.1 (determined by GPC)

Note: The degree of substitution can be calculated from the ¹H NMR spectrum by comparing the integration of the PEG backbone protons with the aromatic protons of the benzoate group.

Mitsunobu_Reaction cluster_reactants Reactants PEG_OH PEG-OH Reaction_Flask Reaction (0°C to RT, 12-24h) PEG_OH->Reaction_Flask tBu_BzOH This compound tBu_BzOH->Reaction_Flask PPh3 PPh₃ PPh3->Reaction_Flask DIAD DIAD DIAD->Reaction_Flask THF Anhydrous THF THF->Reaction_Flask Product PEG-O-C(O)-Ph-C(CH₃)₃ Purification Purification Product->Purification Purification (Precipitation, Dialysis) Reaction_Flask->Product

Mitsunobu reaction workflow.

Protocol 2: Functionalization of Carboxyl-Terminated Poly(lactic-co-glycolic acid) (PLGA) via Steglich Esterification

Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent, such as DCC or EDC, and a catalyst, typically DMAP. This protocol describes the attachment of this compound to the terminal carboxylic acid groups of PLGA.

Experimental Protocol

Materials:

  • Carboxyl-terminated Poly(lactic-co-glycolic acid) (PLGA-COOH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve PLGA-COOH (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: To the stirred solution, add this compound (2.0 eq. per carboxyl group) and a catalytic amount of DMAP (0.2 eq. per carboxyl group).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.5 eq. per carboxyl group) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding the concentrated solution to a large volume of cold methanol or a methanol/diethyl ether mixture.

    • Collect the precipitate by filtration and wash with cold methanol.

    • Dry the purified PLGA-O-C(O)-Ph-C(CH₃)₃ under vacuum at room temperature.

Characterization Data (Representative)
ParameterValue
Polymer BackbonePLGA (50:50), MW 10,000 g/mol
Degree of Substitution (DS)> 90% (determined by ¹H NMR)
Yield80-90%
PDI (after functionalization)< 1.5 (determined by GPC)

Note: The degree of substitution can be confirmed by the appearance of new aromatic proton signals in the ¹H NMR spectrum and the disappearance of the carboxylic acid proton signal.

Steglich_Esterification cluster_reactants Reactants PLGA_COOH PLGA-COOH Reaction_Flask Reaction (0°C to RT, 24h) PLGA_COOH->Reaction_Flask tBu_BzOH This compound tBu_BzOH->Reaction_Flask DCC DCC DCC->Reaction_Flask DMAP DMAP DMAP->Reaction_Flask DCM Anhydrous DCM DCM->Reaction_Flask Product PLGA-O-C(O)-Ph-C(CH₃)₃ Purification Purification Product->Purification Purification (Filtration, Precipitation) Reaction_Flask->Product

Steglich esterification workflow.

Protocol 3: Functionalization of Chitosan via Carbodiimide-Mediated Amide Bond Formation

This protocol first modifies this compound to introduce a carboxylic acid, which is then coupled to the primary amine groups of chitosan using a water-soluble carbodiimide like EDC, often in the presence of an activator such as HOBt or NHS.

Part 1: Synthesis of the Linker-Functionalized Agent

A short linker with a terminal carboxylic acid needs to be attached to this compound. Here, we use succinic anhydride to create a carboxylated derivative.

Materials:

  • This compound

  • Succinic anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) and succinic anhydride (1.2 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) and stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(((4-oxobutanoyl)oxy)methyl)benzoate.

Part 2: Coupling to Chitosan

Materials:

  • Chitosan (low molecular weight, high degree of deacetylation)

  • tert-butyl 4-(((4-oxobutanoyl)oxy)methyl)benzoate (from Part 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 1% Acetic acid solution

  • Dialysis tubing

Procedure:

  • Chitosan Solution: Dissolve chitosan in 1% aqueous acetic acid to a concentration of 1% (w/v).

  • Activation: In a separate flask, dissolve the carboxylated functionalizing agent (1.0-2.0 eq. relative to the amine groups in chitosan), EDC·HCl (1.5 eq.), and NHS (1.5 eq.) in a minimal amount of a suitable solvent (e.g., DMF or a water/co-solvent mixture) and stir for 1 hour at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated ester solution dropwise to the chitosan solution with vigorous stirring.

  • Reaction: Adjust the pH of the reaction mixture to 5.0-6.0 and stir at room temperature for 24-48 hours.

  • Purification:

    • Transfer the reaction mixture to dialysis tubing.

    • Dialyze against a salt solution (e.g., 0.1 M NaCl) for 24 hours, followed by dialysis against deionized water for 48 hours, with frequent water changes.

    • Lyophilize the purified solution to obtain the functionalized chitosan as a solid.

Characterization Data (Representative)
ParameterValue
Polymer BackboneChitosan, MW 50,000 g/mol , DDA > 85%
Degree of Substitution (DS)10-20% (determined by ¹H NMR)
Yield60-80%

Note: The degree of substitution is determined by comparing the integral of the chitosan backbone protons with the aromatic protons of the attached benzoate derivative in the ¹H NMR spectrum (typically in D₂O/DCl).

Chitosan_Functionalization cluster_linker_synthesis Part 1: Linker Synthesis cluster_coupling Part 2: Coupling to Chitosan tBu_BzOH This compound Carboxylated_Linker Carboxylated Functionalizing Agent tBu_BzOH->Carboxylated_Linker Succ_Anhydride Succinic Anhydride Succ_Anhydride->Carboxylated_Linker Activation Activation Carboxylated_Linker->Activation Chitosan Chitosan Coupling Coupling Reaction Chitosan->Coupling EDC_NHS EDC / NHS EDC_NHS->Activation Functionalized_Chitosan Functionalized Chitosan Activation->Coupling Purification Purification (Dialysis) Coupling->Purification Purification->Functionalized_Chitosan

Chitosan functionalization workflow.

Deprotection of the tert-Butyl Ester

The final step for many applications is the removal of the tert-butyl protecting group to expose the free carboxylic acid.

Protocol:

  • Dissolve the tert-butyl ester functionalized polymer in a suitable solvent (e.g., dichloromethane for PEG and PLGA derivatives).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The deprotected polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) or by dialysis, depending on the polymer's solubility.

This deprotection step yields the final carboxylated polymer, ready for conjugation with therapeutic agents or other molecules of interest.

Application Notes and Protocols: The Use of tert-Butyl 4-(hydroxymethyl)benzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-Butyl 4-(hydroxymethyl)benzoate, primarily through its active form, the 4-(hydroxymethyl)benzoic acid (HMBA) linker, in solid-phase peptide synthesis (SPPS). The HMBA linker is a versatile tool for the synthesis of C-terminally modified peptides, offering significant advantages in drug discovery and development. Its stability to acidic conditions used in standard Fmoc-SPPS, combined with its susceptibility to a wide range of nucleophiles for cleavage, allows for the generation of diverse peptide libraries with modified C-termini from a single resin-bound precursor.

Introduction to the HMBA Linker

The 4-(hydroxymethyl)benzoic acid (HMBA) linker is a valuable asset in SPPS, particularly for the synthesis of peptides with modified C-termini such as amides, esters, and thioesters.[1][2] Unlike acid-labile linkers, the ester bond formed between the C-terminal amino acid and the HMBA linker is stable to the trifluoroacetic acid (TFA) treatments used for the removal of N-terminal Fmoc protecting groups and many acid-labile side-chain protecting groups.[3][4] This orthogonality allows for on-resin side-chain deprotection before the final cleavage, leading to higher purity of the target peptide.[5]

The key feature of the HMBA linker is its cleavage via nucleophilic attack on the ester carbonyl. This allows the direct incorporation of a variety of functionalities at the C-terminus of the peptide in a single step.[1][6]

Experimental Protocols

Protocol 1: Preparation of HMBA-Functionalized Resin

This protocol describes the attachment of 4-(hydroxymethyl)benzoic acid to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin

  • 4-(Hydroxymethyl)benzoic acid (HMBA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1-2 hours.

  • Linker Activation: In a separate vessel, dissolve 4-(hydroxymethyl)benzoic acid (2-3 equivalents relative to the resin loading) and HOBt (2-3 equivalents) in DMF. Add DIC (2-3 equivalents) and allow the mixture to activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated HMBA solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Fmoc Quantification (Optional): If the hydroxyl group of HMBA is protected with an Fmoc group, perform a quantitative Fmoc release with piperidine to determine the loading capacity of the resin.

Protocol 2: Loading of the First Amino Acid onto HMBA Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the HMBA-functionalized resin.

Materials:

  • HMBA-functionalized resin

  • Fmoc-protected amino acid (3-4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the HMBA-resin in a 9:1 (v/v) mixture of DCM/DMF.[1]

  • Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF.

  • Coupling: Add the dissolved Fmoc-amino acid and DIC to the swollen resin. Add the catalytic amount of DMAP to the reaction mixture.[1]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping (Optional): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the loading capacity of the resin using a standard method such as UV-Vis spectrophotometric quantification of the fulvene-piperidine adduct after Fmoc deprotection.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Standard Fmoc-SPPS protocols are employed for peptide chain elongation on the loaded HMBA-resin.

Procedure:

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (3-4 equivalents) using a suitable coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIPEA). The coupling time is typically 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.

Protocol 4: On-Resin Side-Chain Deprotection

Prior to nucleophilic cleavage, the acid-labile side-chain protecting groups are removed.

Materials:

  • Trifluoroacetic acid (TFA) (95%)

  • Scavengers (e.g., water, triisopropylsilane (TIS), depending on the amino acid composition)

  • Dichloromethane (DCM)

  • 10% DIPEA in DCM

Procedure:

  • Washing: Wash the fully assembled peptide-resin with DCM.

  • Deprotection: Treat the resin with a cleavage cocktail of 95% TFA and appropriate scavengers for 1-2 hours at room temperature.[7]

  • Filtration and Washing: Filter the resin and wash thoroughly with DCM.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.

  • Washing and Drying: Wash the resin with DCM and dry under vacuum.

Protocol 5: Nucleophilic Cleavage of Peptides from HMBA Resin

The following protocols describe the cleavage of the peptide from the HMBA resin to yield C-terminally modified peptides.

5.1. Synthesis of Peptide Esters

Procedure:

  • Treat the dried, deprotected peptide-resin with a solution of the desired alcohol containing a non-nucleophilic base (e.g., 1 M sodium methoxide in methanol for methyl esters, or potassium tert-butoxide in other alcohols).[3]

  • Agitate the mixture at room temperature. Reaction times vary depending on the alcohol and the C-terminal amino acid (see Table 1).

  • Filter the resin and wash with the corresponding alcohol.

  • The combined filtrates contain the peptide ester.

5.2. Synthesis of Peptide Amides

Procedure:

  • Swell the dried, deprotected peptide-resin in DMF.

  • Treat the resin with a solution of the desired primary or secondary amine (neat or in a suitable solvent).[3]

  • Agitate the mixture at room temperature. Reaction times can be longer than for ester synthesis (see Table 2).

  • Filter the resin and wash with DMF and DCM.

  • The combined filtrates contain the peptide amide. For cleavage with ammonia, a solution of ammonia in methanol is used in a sealed vessel for 16-24 hours.[8]

5.3. Synthesis of Peptide Acids

Procedure:

  • Treat the peptide-resin with 1 M sodium methoxide in methanol for 30 minutes at room temperature.[8]

  • Add water to the reaction mixture and continue to agitate for another 30 minutes to hydrolyze the in-situ formed methyl ester.[8]

  • Filter the resin, and acidify the filtrate to obtain the peptide acid.

Data Presentation

The following tables summarize the quantitative data for the nucleophilic cleavage of model dipeptides (Ac-Trp-Xaa) from an HMBA-PEGA resin, as reported by Hansen et al.[3]

Table 1: Synthesis of Peptide Esters via Nucleophilic Cleavage with Alcohols

EntryC-terminal AA (Xaa)AlcoholTime (min)Conversion (%)Purity (%)
1GlyMethanol15100>95
2AlaMethanol30100>95
3IleMethanol60100>95
4GlyEthanol15100>95
5AlaEthanol30100>95
6IleEthanol60100>95
7GlyIsopropanol3040>90
8AlaIsopropanol6020>90
9IleIsopropanol120100>90

Table 2: Synthesis of Peptide Amides via Nucleophilic Cleavage with Amines

EntryC-terminal AA (Xaa)AmineTime (h)Conversion (%)Purity (%)
1Glyn-Butylamine2100>90
2Alan-Butylamine4100>90
3Ilen-Butylamine850>90
4GlyIsobutylamine4100>90
5AlaIsobutylamine850>90
6IleIsobutylamine24<10>90
7GlyBenzylamine2100>90
8AlaBenzylamine4100>90
9IleBenzylamine850>90

Visualizations

SPPS_HMBA_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection_Cleavage Deprotection & Cleavage cluster_Products C-Terminally Modified Peptides Resin Aminomethyl Resin HMBA_Linker HMBA Linker Activation (DIC/HOBt) Resin->HMBA_Linker HMBA_Resin HMBA-Functionalized Resin HMBA_Linker->HMBA_Resin Load_AA1 Load First Fmoc-AA (DIC/DMAP) HMBA_Resin->Load_AA1 Elongation Peptide Elongation (Fmoc-SPPS Cycles) Load_AA1->Elongation Peptide_Resin Protected Peptide on Resin Elongation->Peptide_Resin Side_Chain_Deprotect On-Resin Side-Chain Deprotection (TFA) Peptide_Resin->Side_Chain_Deprotect Nucleophilic_Cleavage Nucleophilic Cleavage Side_Chain_Deprotect->Nucleophilic_Cleavage Peptide_Ester Peptide Ester Nucleophilic_Cleavage->Peptide_Ester Alcohol/Base Peptide_Amide Peptide Amide Nucleophilic_Cleavage->Peptide_Amide Amine Peptide_Acid Peptide Acid Nucleophilic_Cleavage->Peptide_Acid 1. MeONa/MeOH 2. H2O

Caption: Workflow for SPPS using the HMBA linker.

This diagram illustrates the key stages in the synthesis of C-terminally modified peptides using the HMBA linker, from resin functionalization to the final cleavage and product generation.

References

Application Notes and Protocols: Derivatization of tert-Butyl 4-(hydroxymethyl)benzoate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(hydroxymethyl)benzoate is a versatile scaffold for chemical derivatization, enabling the synthesis of a diverse range of compounds for biological evaluation. The presence of a reactive primary alcohol and a stable tert-butyl ester allows for selective modification at the benzylic position, making it an ideal starting material for developing probes for cellular imaging, affinity purification, and for creating novel therapeutic candidates. These derivatives can be designed to interact with specific biological targets and signaling pathways implicated in various diseases, including cancer and inflammatory conditions. This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds.

Derivatization Strategies

The primary site for derivatization on this compound is the hydroxyl group. This can be readily converted into esters or ethers to introduce a variety of functional moieties.

Esterification

Esterification of the benzylic alcohol allows for the introduction of various acyl groups. This can be used to attach fluorescent tags, biotin labels, or moieties designed to mimic endogenous ligands or inhibit specific enzymes.

Etherification

Williamson ether synthesis provides a route to attach a wide range of alkyl or aryl groups to the benzylic position. This is particularly useful for introducing bulky groups or linkers for conjugation to other molecules.

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound

This protocol describes a general method for the synthesis of tert-butyl 4-(acyloxymethyl)benzoate derivatives.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a fluorescently labeled carboxylic acid, biotin-PEG-acid, or a pharmacologically active carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) or EDCI (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for Williamson Ether Synthesis with this compound

This protocol outlines a general method for the synthesis of tert-butyl 4-(alkoxymethyl)benzoate derivatives.

Materials:

  • This compound

  • Alkyl halide of interest (e.g., a fluorescently labeled alkyl halide or biotin-PEG-halide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Biological Assays

The synthesized derivatives of this compound can be evaluated for a range of biological activities. Below are protocols for assessing cytotoxicity and anti-inflammatory potential.

Protocol 3: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][2]

Protocol 4: XTT Assay for Cytotoxicity

The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Synthesized derivatives dissolved in DMSO

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Microplate reader

Procedure:

  • Seed and treat cells as described in the MTT assay protocol (Steps 1 and 2).

  • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability and determine the IC50 value.[1]

Quantitative Data

While specific biological data for derivatives of this compound are not extensively available in the public domain, the following table presents data for structurally related benzoate and benzothiazole derivatives to provide a reference for potential biological activities.

Compound ClassBiological ActivityCell Line/TargetIC50 / ActivityReference
Phenyl benzoate derivativesAnticancerA549 (Lung)>5 µM[3]
Phenyl benzoate derivativesAnticancerSW480 (Colon)>5 µM[3]
Benzothiazole derivativesAnticancerMDA-MB-231 (Breast)16.5 µM (for compound 7i)[4]
Benzothiazole derivativesAnticancerA431 (Skin)2.76 ± 0.14 µM (for compound B7)[5][6]
Benzothiazole derivativesAnticancerA549 (Lung)2.13 ± 0.11 µM (for compound B7)[5][6]
Benzyl isothiocyanateAnti-inflammatoryRAW 264.7 (Macrophage)Inhibition of LPS-induced NO production[7]
Fluorobenzimidazole derivativesAnti-inflammatory5-Lipoxygenase0.9 µM (for compound 4g)[8]
Fluorobenzimidazole derivativesAnti-inflammatorySoluble epoxide hydrolase0.7 µM (for compound 4k)[8]

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_assay Biological Evaluation Start This compound Esterification Esterification (Carboxylic Acid, DCC/EDCI, DMAP) Start->Esterification Etherification Williamson Ether Synthesis (Alkyl Halide, NaH) Start->Etherification Derivative Functionalized Derivative Esterification->Derivative Etherification->Derivative Cytotoxicity Cytotoxicity Assays (MTT/XTT) Derivative->Cytotoxicity Test for viability Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Derivative->Anti_inflammatory Assess activity Imaging Cellular Imaging (Fluorescent derivatives) Derivative->Imaging Visualize localization Pulldown Affinity Purification (Biotinylated derivatives) Derivative->Pulldown Identify targets

Caption: Experimental workflow for the derivatization and biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Derivative Benzoate Derivative (Inhibitor) Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-(hydroxymethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes commonly employed:

  • Esterification of 4-(hydroxymethyl)benzoic acid: This involves the reaction of 4-(hydroxymethyl)benzoic acid with a tert-butylating agent, such as tert-butanol or isobutylene, typically in the presence of an acid catalyst.[1][2]

  • Reduction of tert-butyl 4-formylbenzoate: This method involves the selective reduction of the aldehyde group of tert-butyl 4-formylbenzoate to a primary alcohol using a reducing agent like sodium borohydride.[3][4]

Q2: What are the common side reactions in the esterification of 4-(hydroxymethyl)benzoic acid?

A2: Due to the bifunctional nature of 4-(hydroxymethyl)benzoic acid, several side reactions can occur:

  • Self-esterification (Polymerization): The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of polyester oligomers or polymers.[5]

  • Formation of Di-tert-butylated Product: While less common for this specific substrate, analogous reactions with substituted benzoic acids can sometimes lead to di-alkylation on the aromatic ring under harsh conditions.[6]

  • Dehydration: The benzylic alcohol is susceptible to dehydration under strong acidic conditions and heat, which can lead to the formation of ethers or other degradation products.

  • Incomplete Reaction: The esterification reaction is an equilibrium process, and incomplete conversion can leave unreacted 4-(hydroxymethyl)benzoic acid in the product mixture.[7]

Q3: What are the potential side reactions during the reduction of tert-butyl 4-formylbenzoate?

A3: The primary concerns during the reduction step are:

  • Incomplete Reduction: The reaction may not go to completion, leaving residual tert-butyl 4-formylbenzoate.

  • Over-reduction: While sodium borohydride is generally selective for aldehydes and ketones over esters, prolonged reaction times, elevated temperatures, or the use of stronger reducing agents could potentially lead to the reduction of the tert-butyl ester group to 4-methylbenzyl alcohol.[4][8]

Q4: How can I purify the final product, this compound?

A4: Purification strategies depend on the impurities present. Common methods include:

  • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from both more polar impurities (e.g., 4-(hydroxymethyl)benzoic acid) and less polar impurities (e.g., over-reduced byproducts).

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for removing minor impurities.

  • Aqueous Workup: Washing the organic reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic starting materials like 4-(hydroxymethyl)benzoic acid.[9]

Troubleshooting Guides

Esterification of 4-(hydroxymethyl)benzoic acid
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Ester - Incomplete reaction (equilibrium not driven to products).- Formation of polyester byproducts.- Loss of product during workup.- Use a large excess of the tert-butylating agent (e.g., tert-butanol).- Use a Dean-Stark trap or a drying agent to remove water as it is formed to shift the equilibrium.[1][7]- Optimize reaction time and temperature; prolonged heating can favor side reactions.- During workup, carefully neutralize the acid catalyst and ensure complete extraction of the product.
Presence of a High Molecular Weight, Insoluble Material - Significant self-esterification (polymerization) has occurred.- Use milder reaction conditions (lower temperature, shorter reaction time).- Consider protecting the hydroxyl group before esterification, followed by deprotection.
Product is Contaminated with Starting Material - Incomplete reaction.- Increase the reaction time or the amount of catalyst.- Ensure efficient removal of water to drive the reaction to completion.- Purify the crude product using column chromatography or an alkaline wash to remove the acidic starting material.[9]
Reduction of tert-butyl 4-formylbenzoate
Problem Possible Cause(s) Suggested Solution(s)
Presence of Unreacted Aldehyde - Insufficient reducing agent.- Reaction time too short or temperature too low.- Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. A slight excess may be beneficial.- Monitor the reaction by TLC to ensure completion.- Maintain the recommended reaction temperature; for NaBH4 reductions, this is often at or below room temperature.[3]
Detection of 4-methylbenzyl alcohol - Over-reduction of the ester group.- Use a milder reducing agent; sodium borohydride is generally selective for aldehydes over esters.[4]- Avoid stronger reducing agents like lithium aluminum hydride (LiAlH4) unless both the aldehyde and ester are intended to be reduced.- Control the reaction temperature and time carefully.
Complex Product Mixture - Potential for side reactions depending on the specific reducing agent and conditions used.- Confirm the selectivity of the chosen reducing agent for the aldehyde in the presence of the tert-butyl ester.- Purify the crude product using column chromatography to isolate the desired alcohol.

Experimental Protocols

Key Experiment 1: Esterification of 4-(hydroxymethyl)benzoic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 4-(hydroxymethyl)benzoic acid

  • tert-Butanol (in large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Anhydrous organic solvent (e.g., Toluene)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(hydroxymethyl)benzoic acid (1.0 eq.) in a mixture of toluene and a large excess of tert-butanol (e.g., 10-20 eq.).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess tert-butanol and toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution).

  • Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Key Experiment 2: Reduction of tert-butyl 4-formylbenzoate

Objective: To synthesize this compound by selective reduction.

Materials:

  • tert-Butyl 4-formylbenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve tert-butyl 4-formylbenzoate (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride (a slight molar excess, e.g., 1.1-1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_esterification Esterification Pathway cluster_reduction Reduction Pathway HMBA 4-(hydroxymethyl)benzoic acid Product This compound HMBA->Product Esterification Polymer Polyester Side Product HMBA->Polymer Self-esterification tBuOH tert-Butanol / H+ tBuOH->Product Aldehyde tert-Butyl 4-formylbenzoate Product_R This compound Aldehyde->Product_R Selective Reduction Reducer NaBH4 Reducer->Product_R OverReduced tert-Butyl 4-methylbenzoate Product_R->OverReduced Over-reduction Troubleshooting_Workflow Start Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate CheckPurity Analyze Crude Product (TLC, NMR, etc.) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Impurities Detected CheckPurity->Impure No End Obtain Pure Product Pure->End IdentifyImpurity Identify Impurity Impure->IdentifyImpurity Purify Purify Product (Chromatography, Recrystallization) Impure->Purify StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial e.g., 4-(hydroxymethyl)benzoic acid SideProduct Side Product(s) (e.g., Polymer, Over-reduction) IdentifyImpurity->SideProduct e.g., Polyester OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->OptimizeReaction SideProduct->OptimizeReaction OptimizeReaction->Start Re-run Synthesis Purify->CheckPurity Re-analyze

References

Technical Support Center: Purification of tert-Butyl 4-(hydroxymethyl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of tert-Butyl 4-(hydroxymethyl)benzoate using column chromatography. It includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My purification of this compound is not working. What are the most common reasons for failure?

A1: Several factors can lead to poor separation during the column chromatography of this compound. The most common issues include an incorrect solvent system, improper column packing, overloading the column with the crude sample, and potential decomposition of the compound on the silica gel. A systematic troubleshooting approach is crucial for identifying and resolving the specific problem.

Q2: How do I select the appropriate solvent system (mobile phase) for the purification?

A2: The ideal solvent system provides good separation between this compound and any impurities. This is best determined by thin-layer chromatography (TLC) before running the column.[1] A common starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

  • TLC Analysis: Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3). Spot your crude mixture on a TLC plate and develop it in each solvent system.

  • Target Rf Value: Aim for a solvent system that gives your target compound, this compound, a retention factor (Rf) of approximately 0.25-0.35.[1] A very high Rf value indicates the compound will elute too quickly with poor separation, while a very low Rf suggests it will take a very long time to elute or may not elute at all.

Q3: My compound is coming off the column with impurities, even though the TLC showed good separation. What could be the issue?

A3: This is a common problem that can arise from several issues during the column chromatography process itself:

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation. A general guideline is to use 40-60 g of silica gel for every 1 g of crude product.[1]

  • Improper Column Packing: An improperly packed column with cracks, channels, or air bubbles will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

  • Sample Application: The sample should be applied to the column in a concentrated, narrow band. Dissolving the sample in a large volume of solvent or a solvent stronger than the mobile phase can cause the initial band to be too wide.

Q4: The product seems to be stuck on the column and won't elute. What should I do?

A4: If your product is not eluting, it is likely due to the solvent system being too non-polar. You can try the following:

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the eluting power of the solvent and should help to move your compound down the column.

  • Methanol Purge: If your compound is still retained after significantly increasing the polarity of the eluent, a "methanol purge" can be attempted at the end of the chromatography. Flushing the column with 100% methanol will elute most polar compounds. However, this will likely co-elute with any other highly polar impurities.

Q5: I suspect my this compound is decomposing on the silica gel. How can I check for this and what can I do?

A5: Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds.

  • 2D TLC: To test for stability on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.

  • Deactivating Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by adding a small amount of triethylamine (1-3%) to your solvent system to neutralize the acidic sites.

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or Florisil.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of this compound. Note that optimal conditions should be determined experimentally using TLC.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 to 4:1 v/v)The exact ratio should be determined by TLC.
Target Rf Value 0.25 - 0.35Provides a good balance between separation and elution time.
Silica Gel to Crude Ratio 40:1 to 60:1 (w/w)Helps to prevent column overloading.[1]
Sample Loading Dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.Dry loading onto silica gel is an alternative for samples with poor solubility in the eluent.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare a sufficient volume of the chosen hexane:ethyl acetate solvent system. For example, for a 7:3 mixture, combine 700 mL of hexane with 300 mL of ethyl acetate.

2. Packing the Column:

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase.

  • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the silica gel run dry at any point.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.

  • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Wash the sides of the column with a small amount of the mobile phase and again drain the solvent to the top of the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin to collect fractions in test tubes or other suitable containers.

  • Continuously monitor the elution process using TLC to identify which fractions contain the purified product.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Purification check_tlc Was TLC performed to determine the solvent system? start->check_tlc no_elution Problem: Compound not eluting start->no_elution check_stability Concern: Compound decomposition start->check_stability no_tlc Perform TLC analysis to find optimal solvent system (Rf ~0.25-0.35) check_tlc->no_tlc No yes_tlc TLC showed good separation check_tlc->yes_tlc Yes no_tlc->check_tlc check_column Examine Column Conditions yes_tlc->check_column overloading Issue: Column Overloading (Ratio < 40:1 silica:crude) check_column->overloading High Load packing Issue: Improper Packing (Cracks, channels, air bubbles) check_column->packing Visual Inspection loading Issue: Poor Sample Loading (Band too wide) check_column->loading Wide Band solution_overloading Solution: Reduce sample load or use a larger column overloading->solution_overloading solution_packing Solution: Repack column carefully using slurry method packing->solution_packing solution_loading Solution: Dissolve sample in minimal solvent and apply as a narrow band loading->solution_loading end End: Successful Purification solution_overloading->end solution_packing->end solution_loading->end increase_polarity Action: Gradually increase solvent polarity (e.g., more ethyl acetate) no_elution->increase_polarity increase_polarity->end perform_2d_tlc Action: Perform 2D TLC to check stability on silica check_stability->perform_2d_tlc deactivate_silica Solution: Add triethylamine to eluent or use alternative stationary phase perform_2d_tlc->deactivate_silica Decomposition Observed perform_2d_tlc->end Stable deactivate_silica->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Challenges in the Cleavage of the tert-Butyl Ester in tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the tert-butyl ester in tert-Butyl 4-(hydroxymethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the deprotection of this compound?

The primary challenges include incomplete cleavage of the tert-butyl ester, the formation of side products due to the reactive tert-butyl cation, and potential side reactions involving the hydroxymethyl group, especially under harsh acidic conditions. Purification of the final product, 4-(hydroxymethyl)benzoic acid, can also be challenging due to its polarity.

Q2: Why is my tert-butyl ester cleavage reaction incomplete?

Incomplete cleavage is often due to insufficient acid strength or concentration, suboptimal reaction time or temperature, or the presence of excess water in the reaction mixture. For standard cleavage reactions, a 1:1 mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (DCM) is a common starting point. If the reaction is sluggish, increasing the concentration of TFA or extending the reaction time may be necessary. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Q3: What are the common side products, and how can their formation be minimized?

A common side product arises from the reaction of the liberated tert-butyl cation with nucleophiles. In the case of this compound, the hydroxymethyl group can be alkylated by the tert-butyl cation to form a tert-butyl ether byproduct. To minimize this and other side reactions, scavengers such as triisopropylsilane (TIS) or anisole can be added to the reaction mixture to trap the tert-butyl cation.[1]

Q4: Can the hydroxymethyl group undergo other side reactions during deprotection?

Under strong acidic conditions, benzyl alcohols can undergo self-condensation to form dibenzyl ethers.[2] While this is a possibility, it is generally less of a concern than alkylation by the tert-butyl cation under standard deprotection conditions. Using milder acidic conditions or non-acidic methods can mitigate this risk.

Q5: Are there alternative, milder methods for cleaving the tert-butyl ester to avoid side reactions?

Yes, several milder methods can be employed. These include the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane, which can offer greater selectivity.[3][4][5] Aqueous phosphoric acid also provides an effective and environmentally benign option for deprotection.[6] For substrates sensitive to acidic conditions, non-acidic methods such as thermal cleavage can be considered.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA).[1][8] Alternatively, switch to a stronger acid system if necessary.
Short reaction time.Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time until the starting material is consumed.[9]
Reaction temperature is too low.Ensure the reaction is running at room temperature (around 20-25 °C). Gentle warming can sometimes be beneficial, but caution is advised to avoid side reactions.
Formation of Side Products (e.g., tert-butyl ether of the hydroxymethyl group) Reaction of the tert-butyl cation with the starting material or product.Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS, 2-5%) or anisole (2-5%).[1]
Degradation of Starting Material or Product The reaction conditions are too harsh for the substrate.Switch to a milder deprotection method. Consider using ZnBr₂ in DCM[3][4][5], aqueous phosphoric acid[6], or a non-acidic method like thermal cleavage.[7]
Low Yield After Workup The product, 4-(hydroxymethyl)benzoic acid, is polar and may have some water solubility, leading to loss during aqueous workup.During extraction, saturate the aqueous phase with NaCl to decrease the polarity of the aqueous layer and perform multiple extractions with an organic solvent.
Incomplete removal of the acidic reagent (e.g., TFA).If using a volatile acid like TFA, ensure its complete removal by rotary evaporation, possibly with co-evaporation from a suitable solvent.

Data Summary

Table 1: Comparison of Acidic Deprotection Methods for tert-Butyl Esters

Reagent Solvent Temperature (°C) Typical Reaction Time Typical Yield (%) Notes
50% TFADichloromethane (DCM)Room Temperature1 - 5 hours>90The most common method. Scavengers are often recommended.[1][8][9]
4 M HClDioxane or Acetic AcidRoom TemperatureVariableHighA classic and effective method.
85% H₃PO₄ (aq)Toluene or DCMRoom Temp. to 50°CVariableHighA milder and environmentally friendly alternative.[6]
ZnBr₂Dichloromethane (DCM)Room Temperature12 - 24 hours70 - 95A mild Lewis acid catalyst, good for substrates with other acid-sensitive groups.[3][4][5]

Note: Yields are substrate-dependent and may require optimization for this compound.

Experimental Protocols

Protocol 1: Cleavage of tert-Butyl Ester using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.

  • Scavenger Addition (Recommended): Add a scavenger such as triisopropylsilane (TIS) (2-5% v/v) to the solution.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane. The resulting solid can be collected by filtration and further purified by recrystallization if necessary.

Protocol 2: Cleavage of tert-Butyl Ester using Zinc Bromide (ZnBr₂)
  • Preparation: To a solution of this compound in anhydrous dichloromethane (DCM) (0.1-0.5 M), add zinc bromide (ZnBr₂) (2-3 equivalents).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acidic solution (e.g., 1 M HCl) to remove zinc salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[3][4][5]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: TFA Deprotection cluster_protocol2 Protocol 2: ZnBr2 Deprotection p1_start Dissolve Substrate in DCM p1_scavenger Add Scavenger (TIS) p1_start->p1_scavenger p1_tfa Add TFA at 0°C p1_scavenger->p1_tfa p1_react Stir at Room Temp (1-5h) p1_tfa->p1_react p1_monitor Monitor by TLC/LC-MS p1_react->p1_monitor p1_workup Evaporate Solvent & TFA p1_monitor->p1_workup p1_purify Precipitate/Recrystallize p1_workup->p1_purify p1_end 4-(hydroxymethyl)benzoic acid p1_purify->p1_end p2_start Dissolve Substrate in DCM p2_znbr2 Add ZnBr2 p2_start->p2_znbr2 p2_react Stir at Room Temp (12-24h) p2_znbr2->p2_react p2_monitor Monitor by TLC/LC-MS p2_react->p2_monitor p2_workup Aqueous Workup p2_monitor->p2_workup p2_purify Column/Recrystallize p2_workup->p2_purify p2_end 4-(hydroxymethyl)benzoic acid p2_purify->p2_end

Caption: Experimental Workflows for tert-Butyl Ester Deprotection.

troubleshooting_guide start Start Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Observed? check_completion->check_side_products Yes increase_acid Increase Acid Conc./Time incomplete->increase_acid milder_conditions Consider Milder Method incomplete->milder_conditions increase_acid->check_completion milder_conditions->start side_products Side Products Present check_side_products->side_products Yes purification Proceed to Purification check_side_products->purification No add_scavenger Add Scavenger (TIS/Anisole) side_products->add_scavenger add_scavenger->start end Pure Product purification->end

Caption: Troubleshooting Decision Tree for tert-Butyl Ester Cleavage.

References

Technical Support Center: Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 4-(hydroxymethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to prepare this compound?

There are two main strategies for synthesizing this target molecule, each with distinct advantages and potential challenges.

  • Route A: Esterification of 4-(hydroxymethyl)benzoic acid. This is a direct approach involving the reaction of 4-(hydroxymethyl)benzoic acid with a tert-butylating agent. Common methods include using excess tert-butanol with an acid catalyst or reacting with di-tert-butyl dicarbonate (Boc)₂O.

  • Route B: Reduction of a tert-butyl benzoate precursor. This strategy starts with a commercially available precursor like tert-butyl 4-formylbenzoate or methyl 4-(tert-butoxycarbonyl)benzoate. The aldehyde or methyl ester group is then selectively reduced to the primary alcohol.

G cluster_0 Synthesis Pathways A_start 4-(hydroxymethyl)benzoic acid A_reagent + tert-Butanol / Acid Catalyst OR + (Boc)₂O / Base A_start->A_reagent Esterification A_product This compound A_reagent->A_product B_start tert-Butyl 4-formylbenzoate B_reagent + NaBH₄ / MeOH B_start->B_reagent Reduction B_product This compound B_reagent->B_product

Caption: Primary synthetic routes to the target compound.

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is a frequent issue stemming from incomplete reactions, side-product formation, or suboptimal work-up procedures. A systematic approach to troubleshooting is essential.

Common Causes & Solutions:

  • Incomplete Reaction (Esterification Route): Fischer esterification is an equilibrium-driven process.

    • Solution: Use a large excess of tert-butanol to shift the equilibrium. Alternatively, remove water as it forms using a Dean-Stark apparatus. Ensure your catalyst (e.g., H₂SO₄, p-TsOH) is active and used in the correct amount.

  • Steric Hindrance: The bulky tert-butyl group makes esterification challenging.

    • Solution: Consider alternative methods such as using di-tert-butyl dicarbonate ((Boc)₂O) with a base like DMAP, or converting the starting carboxylic acid to an acid chloride first, followed by reaction with potassium tert-butoxide.

  • Incomplete Reaction (Reduction Route): The reducing agent may be old or insufficient.

    • Solution: Use a fresh bottle of sodium borohydride (NaBH₄). Ensure the molar ratio of the reducing agent to the starting material is adequate, typically ranging from 1.5 to 3 equivalents.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Adjust temperature and time accordingly. For esterification, reflux may be required for several hours. For reduction, the reaction is often run at 0°C to room temperature.

The following flowchart provides a logical guide for troubleshooting low yield.

G start Low Yield Observed check_sm Check TLC/LC-MS: Is starting material (SM) consumed? start->check_sm increase_time Action: • Increase reaction time/temp • Add more reagent/catalyst • Check reagent quality check_sm->increase_time No check_side_products Check TLC/LC-MS: Are significant side products visible? check_sm->check_side_products Yes optimize_conditions Action: • Lower temperature • Change solvent • See Impurity FAQ (Q3) check_side_products->optimize_conditions Yes check_workup Review Work-up & Purification: • Check pH during extraction • Analyze aqueous layers for loss • Optimize chromatography check_side_products->check_workup No

Caption: Troubleshooting flowchart for low reaction yield.

Q3: I'm observing significant impurities. What are the likely side products and how can I minimize them?

Impurity profiles depend heavily on the chosen synthetic route.

  • For the Esterification Route:

    • Side Product: Di-tert-butyl ether, from the acid-catalyzed self-condensation of tert-butanol.

    • Minimization: Avoid excessively high temperatures. Use a milder catalyst or an alternative tert-butylating agent like (Boc)₂O.

    • Side Product: Polymerization or self-esterification of 4-(hydroxymethyl)benzoic acid.

    • Minimization: This is more likely under harsh acidic conditions. Ensure the reaction temperature is controlled.

  • For the Reduction Route (from methyl 4-(tert-butoxycarbonyl)benzoate):

    • Side Product: Over-reduction to 4-(tert-butoxycarbonyl)toluene if a harsh reducing agent like LiAlH₄ is used without careful control.

    • Minimization: Use a milder reducing agent like NaBH₄, which will selectively reduce an aldehyde but may require activation (e.g., with LiCl) to reduce the methyl ester. DIBAL-H at low temperatures is also an excellent choice for this selective reduction.

Q4: What is the recommended method for purifying this compound?

The product has both polar (hydroxyl) and non-polar (tert-butyl ester) functionalities, making purification by flash column chromatography the most effective method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute the product.

  • Monitoring: Use TLC with visualization under a UV lamp (254 nm) and staining with an oxidizing agent like potassium permanganate to track the product, which contains a UV-active benzene ring and a stainable alcohol group.

Comparative Data

While direct comparative studies for this specific synthesis are not widely published, data from analogous transformations can provide valuable insights. The following table summarizes conditions for the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene, illustrating the impact of catalysts and solvents on yield.[1]

CatalystOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Cu-MOF30% H₂O₂Acetonitrile305~96
Mn-MOF30% H₂O₂Acetonitrile305~66
Mn/Fe-MOFt-butyl hydroperoxideAcetone502~82
Cu-MOF30% H₂O₂Acetic Acid305~50
Cu-MOF30% H₂O₂Ethanol701~64

Table based on data from patent US10669223B2 for the synthesis of 4-(hydroxymethyl)benzoic acid, which serves as a potential starting material for Route A.[1]

Experimental Protocols

The following are detailed, generalized protocols for the two primary synthetic routes.

Protocol 1: Esterification using Di-tert-butyl Dicarbonate

This protocol is adapted from general procedures for Boc-protection of carboxylic acids.

G start Setup dissolve Dissolve 4-(hydroxymethyl)benzoic acid, DMAP, and (Boc)₂O in THF start->dissolve stir Stir at room temperature dissolve->stir monitor Monitor reaction by TLC (e.g., 30% EtOAc/Hexanes) stir->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify end Analysis (NMR, MS) purify->end

Caption: General workflow for the esterification protocol.

Materials:

  • 4-(hydroxymethyl)benzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)benzoic acid (1.0 eq) and anhydrous THF.

  • Add DMAP (0.1 eq) and triethylamine (1.5 eq) to the suspension and stir until a clear solution is formed.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution. Gas evolution (CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Protocol 2: Reduction of tert-Butyl 4-formylbenzoate

This protocol is based on standard procedures for the reduction of aldehydes.[2]

Materials:

  • tert-Butyl 4-formylbenzoate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve tert-butyl 4-formylbenzoate (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl until gas evolution ceases and the pH is neutral to slightly acidic.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether or ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • The crude product is often pure enough for many applications, but it can be further purified by flash chromatography if necessary.

References

Technical Support Center: Stability of tert-Butyl 4-(hydroxymethyl)benzoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(hydroxymethyl)benzoate. The information focuses on the stability of the compound under acidic conditions, a critical consideration during the deprotection of the tert-butyl group.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the tert-Butyl Ester

Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction is expected to be complete.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common reagent, using it as a neat solvent or in a 1:1 mixture with a co-solvent like Dichloromethane (DCM) is often effective. For resistant substrates, stronger acids like HCl or sulfuric acid may be considered, though this increases the risk of side reactions.[1]
Inadequate Reaction Time Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is no longer observed. Some deprotections may require several hours to reach completion at room temperature.[1]
Low Reaction Temperature Most tert-butyl ester deprotections are carried out at room temperature. If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50 °C) can enhance the rate of cleavage. However, be cautious as higher temperatures can also promote the degradation of sensitive substrates.
Steric Hindrance If the molecule is sterically hindered around the ester group, more forcing conditions such as a higher concentration of a strong acid or elevated temperatures may be necessary.
Issue 2: Observation of Unexpected Side Products

Symptoms: Appearance of new, unidentified spots on TLC or peaks in LC-MS or NMR.

Possible Causes and Solutions:

CauseRecommended Action
Alkylation by the tert-Butyl Cation The deprotection proceeds via the formation of a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic functional groups within the molecule or solvent. To mitigate this, add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing unwanted side reactions.
Degradation of Acid-Sensitive Functional Groups The harsh acidic conditions required for deprotection can lead to the degradation of other sensitive functionalities in the molecule. If this is suspected, consider using milder deprotection methods. Options include using aqueous phosphoric acid or Lewis acids like zinc bromide, which can offer greater selectivity.[1]
Formation of tert-Butyl Trifluoroacetate When using TFA, the tert-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate, which can also act as an alkylating agent. The use of scavengers is also effective in preventing this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the acidic deprotection of this compound?

A1: A standard and widely used method is treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A typical procedure involves dissolving the compound in a 1:1 mixture of TFA/DCM and stirring at room temperature for 1-5 hours.[1] Anhydrous conditions are generally preferred to avoid potential side reactions with water.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data of the reaction mixture to that of the starting material, the disappearance of the reactant and the appearance of the product can be tracked.

Q3: Is it possible to selectively cleave the tert-butyl ester in the presence of other acid-labile protecting groups like a Boc group?

A3: Selective deprotection can be challenging due to the similar acid lability of tert-butyl esters and Boc groups. However, kinetic differentiation is sometimes possible. For example, some methods report faster cleavage of the N-Boc group compared to the tert-butyl ester under specific conditions, allowing for a window of selectivity.[1] Conversely, milder acidic conditions might favor the retention of the Boc group while cleaving the tert-butyl ester, although this requires careful optimization for each specific substrate.

Q4: What is the mechanism of the acid-catalyzed deprotection of a tert-butyl ester?

A4: The acid-catalyzed deprotection of a tert-butyl ester proceeds through a unimolecular (AAL1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then typically quenched by a nucleophile or eliminated as isobutylene.[2]

Data Presentation

Acid ConditionTemperature (°C)SolventExpected Half-life (t1/2)Notes
1 M HCl25Water/DioxaneHours to DaysRelatively slow at room temperature.
50% TFA in DCM25Dichloromethane< 5 hoursA common and efficient method for deprotection.[1]
95% TFA25Neat< 2 hoursHarsher conditions leading to faster deprotection.
85% Phosphoric Acid50WaterHoursA milder alternative to strong acids like TFA and HCl.[1]
Anhydrous HCl0 - 25Dioxane / Diethyl EtherHoursAnother common method, often used as a saturated solution.

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve this compound in Dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Acid Addition: To the stirred solution, add an equal volume of Trifluoroacetic Acid (TFA) at room temperature. If the substrate is sensitive to alkylation, add 2-5% (v/v) of a scavenger like triisopropylsilane (TIS).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (typically 1-5 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4-(hydroxymethyl)benzoic acid can be purified by a suitable method such as recrystallization or column chromatography.

Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
  • Dissolution: Dissolve this compound in a suitable organic solvent like toluene.

  • Acid Addition: Add 5 equivalents of 85 wt % aqueous phosphoric acid to the solution.[1]

  • Reaction Conditions: Stir the mixture at a slightly elevated temperature, for example, 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

Deprotection_Pathway cluster_main Acid-Catalyzed Deprotection cluster_side Side Reactions Start This compound Protonation Protonated Ester Start->Protonation + H+ Cleavage Carboxylic Acid + tert-Butyl Cation Protonation->Cleavage Unimolecular Cleavage Final_Product 4-(hydroxymethyl)benzoic Acid Cleavage->Final_Product tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Alkylation Alkylated Side Product tBu_Cation->Alkylation + Nucleophile Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapping

Caption: Acid-catalyzed deprotection pathway of this compound and potential side reactions.

Troubleshooting_Workflow Start Deprotection Reaction Initiated Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Acid Conc. / Time / Temp Incomplete->Optimize_Conditions Check_Side_Products Are side products observed? Complete->Check_Side_Products No_Side_Products Proceed to Work-up Check_Side_Products->No_Side_Products No Side_Products Side Products Present Check_Side_Products->Side_Products Yes Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Milder_Conditions Consider Milder Acid Side_Products->Milder_Conditions

Caption: Troubleshooting workflow for the acidic deprotection of this compound.

References

Technical Support Center: Stability of tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of tert-Butyl 4-(hydroxymethyl)benzoate under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butyl ester group of this compound to basic conditions?

The tert-butyl ester group is generally known for its high stability under a wide range of basic and nucleophilic conditions.[1] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the nucleophilic attack of hydroxide or other bases at the carbonyl carbon.[2] Unlike methyl or ethyl esters, which are readily hydrolyzed, tert-butyl esters require more forcing conditions for cleavage.[3]

Q2: Under what basic conditions can the tert-butyl ester of my compound be cleaved?

While stable under mild basic conditions (e.g., NaHCO₃, K₂CO₃, or amine bases at room temperature), the tert-butyl ester can be cleaved under more vigorous basic conditions. Cleavage of tert-butyl benzoates has been reported using powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) at ambient temperature or sodium hydride (NaH) in dimethylformamide (DMF).[4] Additionally, sterically hindered esters, including tert-butyl esters, can be saponified using sodium hydroxide (NaOH) in a non-aqueous solvent system like methanol/dichloromethane at room temperature.[3]

Q3: Can I use common inorganic bases like NaOH, KOH, or LiOH with my compound without causing deprotection?

The use of strong bases like NaOH, KOH, and LiOH, especially at elevated temperatures or in high concentrations, poses a risk of hydrolyzing the tert-butyl ester. The reaction, known as saponification, is typically slower for tert-butyl esters compared to other alkyl esters but can proceed to completion under the right conditions.[5] For applications where the tert-butyl ester must remain intact, it is advisable to use milder bases or carefully control the reaction conditions (temperature, reaction time, and stoichiometry of the base).

Q4: What are potential side reactions for the hydroxymethyl group on the benzene ring under basic conditions?

The hydroxymethyl group is generally stable under most basic conditions used for ester saponification. However, under strongly basic conditions and in the presence of an oxidizing agent, it could be oxidized to an aldehyde or a carboxylic acid. If strong, non-nucleophilic bases are used (e.g., NaH), the hydroxyl proton will be abstracted to form an alkoxide. This is a reversible acid-base reaction. In the absence of other reactive electrophiles, the hydroxymethyl group is typically stable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected deprotection of the tert-butyl ester The basic conditions are too harsh (high temperature, high concentration of strong base).- Lower the reaction temperature.- Use a weaker base (e.g., K₂CO₃, NaHCO₃, or an organic amine base).- Reduce the reaction time and monitor the reaction progress closely using TLC or LC-MS.
Incomplete reaction of another functional group in the molecule The steric bulk of the tert-butyl ester is hindering the reaction.- This is unlikely to be a direct electronic effect of the ester. Consider if the steric bulk is physically blocking the reactive site. If so, a different protecting group strategy may be needed.
Formation of unidentified byproducts A side reaction involving the hydroxymethyl group or degradation of the starting material.- Ensure the reaction is performed under an inert atmosphere if your compound is sensitive to oxidation.- Characterize the byproducts to understand the degradation pathway.- Consider protecting the hydroxymethyl group if it is found to be reactive under the specific basic conditions.
Low yield after workup The product, 4-(hydroxymethyl)benzoic acid, is water-soluble and may be lost during aqueous extraction.- If deprotection occurs, saturate the aqueous phase with NaCl before extraction to decrease the solubility of the carboxylic acid.- Perform multiple extractions with an organic solvent.- Alternatively, acidify the aqueous layer to a low pH (e.g., pH 2) to protonate the carboxylic acid and then extract.

Stability Data

Base Typical Conditions Stability of tert-Butyl Ester Half-life (t₁/₂) of other Benzoate Esters[6]
NaHCO₃, K₂CO₃Room temperatureGenerally Stable-
Amine Bases (e.g., Et₃N, DIPEA)Room temperatureGenerally Stable-
LiOH, NaOH, KOHAqueous/alcoholic solution, room temp. to refluxPotentially Labile, especially at elevated temperaturesMethyl Benzoate: 14 minEthyl Benzoate: 14 minn-Propyl Benzoate: 19 minn-Butyl Benzoate: 21 min
Powdered KOHTHF, room temperatureLabile[4]-
NaHDMFLabile[4]-

The provided half-lives for other benzoate esters were determined under specific experimental conditions and are intended for comparative purposes only. The rate of hydrolysis for tert-butyl benzoate would be significantly slower due to steric hindrance.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions

This protocol describes a general method to evaluate the stability of this compound in the presence of a base.

Materials:

  • This compound

  • Selected base (e.g., 1 M aqueous NaOH)

  • Solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • LC-MS (optional, for more accurate monitoring)

  • Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄, and 1 M HCl)

Procedure:

  • Dissolve a known amount of this compound (e.g., 100 mg) in a suitable solvent (e.g., 5 mL of THF) in a round-bottom flask.

  • Add the basic solution (e.g., 1 mL of 1 M NaOH).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress at regular intervals (e.g., every hour) by TLC. Spot the reaction mixture against a spot of the starting material. The formation of a new, more polar spot (corresponding to the hydrolyzed carboxylic acid) indicates decomposition.

  • (Optional) For more quantitative analysis, take aliquots at different time points, quench with 1 M HCl, and analyze by LC-MS to determine the ratio of starting material to the hydrolyzed product.

  • If the compound is stable for the desired duration, proceed with the intended reaction. If decomposition is observed, the conditions are too harsh.

Visualizations

Saponification_Pathway cluster_products Products reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack hydroxide OH⁻ carboxylate 4-(hydroxymethyl)benzoate intermediate->carboxylate Elimination tert_butoxide tert-Butoxide intermediate->tert_butoxide carboxylic_acid 4-(hydroxymethyl)benzoic acid carboxylate->carboxylic_acid Acidic Workup (H₃O⁺) tert_butanol tert-Butanol tert_butoxide->tert_butanol Protonation

Caption: Saponification pathway of this compound.

Troubleshooting_Workflow start Experiment with tert-Butyl 4-(hydroxymethyl)benzoate under basic conditions check_deprotection Unexpected Deprotection? start->check_deprotection harsh_conditions Conditions Too Harsh? check_deprotection->harsh_conditions Yes no_deprotection No Deprotection check_deprotection->no_deprotection No solution1 Use Weaker Base harsh_conditions->solution1 Yes solution2 Lower Temperature harsh_conditions->solution2 solution3 Reduce Reaction Time harsh_conditions->solution3 solution1->start solution2->start solution3->start success Desired Outcome no_deprotection->success

Caption: Troubleshooting workflow for unexpected deprotection.

References

preventing side product formation in reactions with tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 4-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common side products in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting to oxidize the hydroxymethyl group to an aldehyde, but I'm seeing significant formation of the corresponding carboxylic acid and other impurities. How can I improve the selectivity?

A1: Over-oxidation to the carboxylic acid is a common issue when using strong or non-selective oxidizing agents. The choice of oxidant and careful control of reaction conditions are critical for achieving high yields of the desired aldehyde, tert-butyl 4-formylbenzoate.

Troubleshooting Guide: Oxidation Reactions

  • Problem: Formation of 4-(tert-butoxycarbonyl)benzoic acid (over-oxidation) or recovery of starting material (incomplete reaction).

  • Likely Causes:

    • Oxidizing agent is too strong: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are generally too harsh and will lead to the carboxylic acid.

    • Incorrect stoichiometry: An excess of the oxidizing agent can drive the reaction past the aldehyde stage.

    • Elevated reaction temperature: Higher temperatures can promote over-oxidation.

    • Prolonged reaction time: Leaving the reaction for too long, even with a mild oxidant, can lead to side product formation.

  • Recommended Solutions:

    • Use a Mild, Selective Oxidant: Employing milder reagents is the most effective strategy. Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium chlorochromate (PCC) are widely used for this transformation.

    • Strict Stoichiometric Control: Use a precise amount of the oxidant, typically between 1.1 and 1.5 equivalents, to ensure complete conversion of the starting material without causing significant over-oxidation.

    • Maintain Low Temperatures: For reactions like Swern oxidation, it is crucial to maintain temperatures between -78 °C and -60 °C to ensure stability of the reactive intermediates and prevent side reactions.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed.

Quantitative Data: Comparison of Oxidation Methods

Oxidizing AgentTypical EquivalentsTemperature (°C)Typical Yield of Aldehyde (%)Common Side ProductsReference
Dess-Martin Periodinane (DMP)1.1 - 1.320 - 2590 - 98%Minor over-oxidation
Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N)1.2 - 1.5-78 to -6088 - 95%Dimerization, incomplete reaction
Pyridinium Chlorochromate (PCC)1.520 - 2585 - 92%Over-oxidation, chromium impurities
Manganese Dioxide (MnO₂)5 - 1025 - 4080 - 90%Incomplete reaction

Experimental Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product via flash column chromatography if necessary.

Troubleshooting Workflow: Oxidation This diagram outlines the decision-making process for troubleshooting poor outcomes in the oxidation of this compound.

G cluster_start Start: Oxidation Reaction cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_end Desired Outcome start This compound problem Low Yield or Impure Product? start->problem cause1 Over-oxidation to Carboxylic Acid problem->cause1 Yes cause2 Incomplete Reaction problem->cause2 Yes cause3 Formation of Dimer/Ether problem->cause3 Yes end_product High Purity Aldehyde problem->end_product No sol1 Solution: - Use milder oxidant (DMP, Swern) - Lower temperature - Reduce oxidant equivalents cause1->sol1 sol1->end_product sol2 Solution: - Increase oxidant equivalents slightly (e.g., 1.1 -> 1.3) - Extend reaction time - Check solvent purity (must be anhydrous) cause2->sol2 sol2->end_product sol3 Solution: - Ensure slow addition of reagents - Maintain dilute conditions - Check for acidic impurities cause3->sol3 sol3->end_product

Caption: Troubleshooting flowchart for oxidation reactions.

Q2: During a Mitsunobu reaction to form an ether, I am getting a low yield and significant amounts of a dimeric ether side product. What is causing this and how can I prevent it?

A2: The Mitsunobu reaction is highly effective for forming ethers from alcohols, but it is sensitive to reaction conditions. The formation of a dimeric ether, 4,4'-(oxybis(methylene))bis(tert-butyl benzoate), is a common side reaction that arises from the self-reaction of the starting alcohol.

Troubleshooting Guide: Mitsunobu Reaction

  • Problem: Low yield of the desired ether and formation of a symmetrical ether dimer.

  • Likely Causes:

    • Incorrect Order of Addition: The order in which reagents are added is critical. Adding the alcohol before the nucleophile (the second alcohol for ether synthesis) can allow it to react with the activated phosphonium intermediate, leading to dimerization.

    • Slow Addition of Azodicarboxylate: A slow rate of addition of the azodicarboxylate (e.g., DEAD or DIAD) is crucial to keep the concentration of the activated alcohol intermediate low, minimizing the chance for self-reaction.

    • High Concentration: Running the reaction at a high concentration can favor the bimolecular side reaction (dimerization) over the desired intermolecular reaction.

  • Recommended Solutions:

    • Correct Reagent Addition Sequence: The generally accepted and most effective order is to pre-mix the this compound, the nucleophilic alcohol, and triphenylphosphine (PPh₃) in an anhydrous solvent. Then, add the azodicarboxylate (DIAD or DEAD) dropwise to this mixture at a low temperature (typically 0 °C).

    • Control Addition Rate and Temperature: Add the azodicarboxylate solution slowly via a syringe pump over 30-60 minutes while maintaining the reaction temperature at 0 °C. This prevents a buildup of the reactive intermediate.

    • Use Dilute Conditions: Ensure the reaction is run at a moderate concentration (e.g., 0.1-0.2 M) to disfavor the dimerization pathway.

Reaction Pathway: Desired vs. Side Reaction This diagram illustrates the desired reaction pathway leading to the target ether versus the competing side reaction that results in a dimer.

G cluster_desired Desired Pathway (Favored by slow DIAD addition) cluster_side Side Reaction Pathway (Favored by high concentration) reactant reactant intermediate intermediate reagent reagent product product side_product side_product A R-OH (t-Bu-Ar-CH2OH) I1 [R-O-PPh3]⁺ (Activated Intermediate) A->I1 + PPh3, DIAD B Nu-H (Second Alcohol) P1 Desired Ether (R-O-Nu) C PPh3 + DIAD C->I1 I1->P1 + Nu-H (fast) P2 Dimer Side Product (R-O-R) I1->P2 + R-OH (slow) P3 Ph3P=O + DIAD-H2 P1->P3

Caption: Competing pathways in the Mitsunobu reaction.

Q3: I am trying to deprotect the tert-butyl ester using trifluoroacetic acid (TFA), but the reaction is messy and I'm getting multiple spots on my TLC. What's going on?

A3: The tert-butyl ester is designed to be cleaved under acidic conditions. However, the resulting benzylic alcohol is sensitive to strong acids and can undergo side reactions, such as polymerization or the formation of Friedel-Crafts-type products, especially if the reaction is heated or run for too long.

Troubleshooting Guide: Tert-Butyl Ester Deprotection

  • Problem: Low yield of 4-(hydroxymethyl)benzoic acid and formation of insoluble polymeric material or other impurities.

  • Likely Causes:

    • Harsh Acidic Conditions: Using concentrated strong acids (like H₂SO₄ or neat TFA at high temperatures) can catalyze side reactions involving the benzylic alcohol. The carbocation formed upon protonation of the alcohol is reactive.

    • High Temperature: Heating the reaction mixture significantly increases the rate of side reactions.

    • Presence of Water: While TFA often contains some water, having too much can alter the reaction pathway. Conversely, completely anhydrous conditions can sometimes be too harsh.

  • Recommended Solutions:

    • Use a Scavenger: The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate the aromatic ring or other nucleophiles. Adding a scavenger like triethylsilane (TES) or anisole can trap this cation and prevent side reactions.

    • Controlled Conditions: Perform the deprotection at room temperature or 0 °C. Use a mixture of TFA in a solvent like dichloromethane (e.g., 25-50% TFA in DCM) rather than neat TFA.

    • Monitor Closely: The deprotection is often rapid (30 minutes to 2 hours). Monitor by TLC until the starting material is gone, then immediately remove the acid by evaporation (in vacuo) to prevent degradation of the product.

Experimental Protocol: Clean Deprotection using TFA/DCM

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Once the starting material has been fully consumed, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with a solvent like toluene or DCM several times to ensure all residual acid is removed.

  • The resulting solid, 4-(hydroxymethyl)benzoic acid, can often be used without further purification or can be recrystallized if necessary.

Technical Support Center: Large-Scale Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl 4-(hydroxymethyl)benzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during scale-up and production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two primary routes for large-scale synthesis are:

  • Direct Esterification: This method involves the acid-catalyzed reaction of 4-(hydroxymethyl)benzoic acid with an excess of tert-butanol or a tert-butylating agent. Due to the steric hindrance of the tert-butyl group, this reaction can be sluggish and require specific catalysts and conditions to achieve high yields.

  • Two-Step Synthesis via Acid Chloride: This route involves the conversion of 4-(hydroxymethyl)benzoic acid to its corresponding acid chloride, followed by reaction with potassium tert-butoxide. This method can offer higher yields but involves an additional synthetic step and the handling of corrosive reagents.[1]

Q2: What are the key safety concerns when scaling up the synthesis of this compound?

A2: When scaling up, several safety factors are critical:

  • Exothermic Reactions: The esterification reaction, particularly with strong acid catalysts, can be exothermic.[2] Inadequate heat removal can lead to a thermal runaway. Continuous monitoring of the reaction temperature and a robust cooling system are essential.

  • Flammable Solvents: The use of flammable organic solvents requires careful handling to prevent the formation of explosive mixtures with air. Ensure proper grounding of equipment and use of inert atmospheres where necessary.

  • Corrosive Reagents: If using the acid chloride route, thionyl chloride is highly corrosive and toxic.[3] Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are mandatory.

  • Pressure Build-up: In enclosed reactors, the formation of gaseous byproducts (e.g., HCl if using thionyl chloride) can lead to a dangerous increase in pressure. Proper venting and pressure relief systems are necessary.

Q3: How does the choice of catalyst impact the scalability of the esterification process?

A3: The choice of catalyst is crucial for a scalable and efficient esterification.

  • Homogeneous Catalysts: Mineral acids like sulfuric acid are effective but can lead to corrosion and difficult workups on a large scale.[4]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture, recyclability, and potentially reduced corrosion issues, making them well-suited for industrial processes.[4]

Q4: What are common impurities in the final product and how can they be minimized?

A4: Common impurities may include unreacted 4-(hydroxymethyl)benzoic acid, di-tert-butyl ether (from the dehydration of tert-butanol), and polymeric byproducts. To minimize these, it is important to control the reaction temperature, use an appropriate excess of the tert-butylating agent, and carefully monitor the reaction progress to avoid side reactions. A well-designed purification protocol involving crystallization is crucial for achieving high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to equilibrium limitations.Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. Increase the excess of the tert-butylating agent.
Ineffective catalyst.Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. For solid catalysts, check for deactivation and regenerate or replace if necessary.
Suboptimal reaction temperature.Optimize the reaction temperature. Too low a temperature will result in slow reaction rates, while too high a temperature can lead to byproduct formation.
Formation of Significant Byproducts Dehydration of tert-butanol to isobutylene.Maintain a controlled reaction temperature. Consider using a milder acid catalyst.
Dimerization or polymerization of starting materials or product.Optimize reaction conditions, particularly temperature and reaction time, to minimize side reactions.
Difficult Product Isolation/Purification Product is an oil or does not crystallize easily.Ensure all acidic or basic residues from the workup are removed. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Allow for sufficient settling time between layers.
Product Purity Issues After Isolation Residual starting materials.Improve the efficiency of the workup to remove unreacted starting materials. Recrystallize the product from a suitable solvent.
Trapped solvent in the final product.Dry the product under vacuum at an appropriate temperature to remove residual solvent.

Experimental Protocols

Protocol 1: Large-Scale Direct Esterification of 4-(hydroxymethyl)benzoic acid

This protocol is designed for a 10 L scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(hydroxymethyl)benzoic acid152.151.52 kg10.0
tert-Butanol74.123.71 kg (4.7 L)50.0
Sulfuric Acid (98%)98.0898 g (53.3 mL)1.0
Toluene92.145 L-
Saturated Sodium Bicarbonate Solution-As required-
Brine (Saturated NaCl Solution)-As required-
Anhydrous Magnesium Sulfate120.37As required-

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap.

  • Charging Reactants: Charge the reactor with 4-(hydroxymethyl)benzoic acid (1.52 kg), tert-butanol (4.7 L), and toluene (5 L).

  • Catalyst Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (53.3 mL) to the reactor. An exotherm will be observed; maintain the temperature below 40°C using the reactor cooling system.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95°C). Collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-12 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a 50 L separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Caution: CO2 evolution will occur.

  • Workup - Extraction: Allow the layers to separate. Remove the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 2 L) followed by brine (1 x 2 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene and excess tert-butanol.

  • Purification - Crystallization: The crude product is obtained as a solid or viscous oil. Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Expected Yield: 75-85% Purity (by HPLC): >98%

Visualizations

Logical Workflow for Large-Scale Synthesis

G Workflow for Large-Scale Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactor Setup B Charge Reactants: 4-(hydroxymethyl)benzoic acid, tert-butanol, Toluene A->B C Add Catalyst: Sulfuric Acid B->C D Heat to Reflux C->D Start Reaction E Azeotropic Water Removal (Dean-Stark) D->E F Monitor Reaction (TLC/HPLC) E->F G Cool and Quench F->G Reaction Complete H Neutralize with NaHCO3 G->H I Extract and Wash H->I J Dry and Concentrate I->J K Crystallize J->K L Dry Final Product K->L M M L->M Final Product

Caption: A flowchart illustrating the major steps in the large-scale synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Esterification A Low Yield Observed B Is starting material present in the crude product? A->B C Yes B->C D No B->D E Incomplete Reaction C->E F Product Loss During Workup D->F I Was water effectively removed during the reaction? E->I H Check for product solubility in aqueous layers. Analyze for potential product decomposition during workup or purification. F->H G Check reaction time and temperature. Increase excess of tert-butanol. Verify catalyst activity. J Yes I->J K No I->K J->G L Equilibrium not shifted sufficiently. Improve efficiency of Dean-Stark trap. K->L

Caption: A decision tree to diagnose and address common causes of low yield in the synthesis.

References

Technical Support Center: Analytical Methods for Monitoring tert-Butyl 4-(hydroxymethyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving tert-Butyl 4-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common analytical challenges.

General Reaction Monitoring FAQs

Q1: What are the primary analytical methods for monitoring the synthesis or conversion of this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the specific reaction, the information required (qualitative vs. quantitative), and the available equipment.

Q2: My reaction involves this compound as a starting material. How do I choose the best analytical method to monitor its consumption?

A2: For rapid, qualitative checks on reaction progress, TLC is the most straightforward and cost-effective method.[1] For quantitative analysis and to resolve the starting material from closely related impurities or products, HPLC is generally the preferred method due to its high resolution and sensitivity. GC can also be used, but may require derivatization of the hydroxyl group to improve volatility and prevent peak tailing.[2] NMR provides structural information and can be used for quantitative analysis if an internal standard is used.[3]

Logical Workflow for Method Selection

start Start: Need to Monitor Reaction q1 Need Quantitative Data? start->q1 q2 Need Structural Confirmation? q1->q2 Yes tlc Use Thin-Layer Chromatography (TLC) for rapid, qualitative checks q1->tlc No q3 Analyte Thermally Stable & Volatile? q2->q3 Maybe hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc No nmr Use Nuclear Magnetic Resonance (NMR) q2->nmr Yes q3->hplc No gc Use Gas Chromatography (GC/GC-MS) (Consider Derivatization) q3->gc Yes

Caption: Logical workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a reaction mixture. It is particularly well-suited for aromatic compounds like this compound.

Troubleshooting and FAQs for HPLC

Q1: I am seeing significant peak tailing for my main compound. What is the cause and how can I fix it?

A1: Peak tailing for aromatic compounds containing hydroxyl or amine groups is often caused by secondary interactions with acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[4] To resolve this, you can:

  • Adjust Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it in its neutral, un-ionized form.[5]

  • Use a Mobile Phase Additive: Adding a small amount of a competitive agent like triethylamine (TEA) can mask the active silanol sites.[4]

  • Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups and are less prone to this issue.

Q2: My retention times are drifting between injections. What should I check?

A2: Drifting retention times can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important with gradient methods.

  • Mobile Phase Composition: If preparing the mobile phase online, check that the pump is proportioning the solvents correctly.[6] Evaporation of a volatile solvent component can also change the composition over time.[7]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a stable temperature.[7]

  • Column Contamination: A buildup of contaminants can alter the stationary phase chemistry. Flush the column with a strong solvent.

Q3: I see an unexpected peak in my chromatogram that grows over time. What could it be?

A3: An unexpected peak could be a reaction byproduct or a degradation product. For this compound, potential issues include:

  • Hydrolysis: The tert-butyl ester could hydrolyze back to 4-(hydroxymethyl)benzoic acid, especially if the mobile phase is acidic or basic.

  • Oxidation: The hydroxymethyl group (-CH₂OH) could be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH).

  • Sample Degradation: The analyte may be degrading in the sample vial while waiting in the autosampler. Consider using a cooled autosampler tray.[3]

HPLC Troubleshooting Workflow

start Problem: Poor Peak Shape (Tailing) check_ph Is mobile phase pH >2 units away from analyte pKa? start->check_ph check_overload Is the peak shape improved upon sample dilution? check_ph->check_overload Yes adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_column Are you using an end-capped column? check_overload->check_column No dilute Dilute sample or reduce injection volume check_overload->dilute Yes change_column Switch to a modern, end-capped column check_column->change_column No solution Problem Solved check_column->solution Yes adjust_ph->solution dilute->solution change_column->solution start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot TLC Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) take_aliquot->spot_tlc develop_tlc Develop Plate in Solvent Chamber spot_tlc->develop_tlc visualize Dry and Visualize Plate (e.g., UV lamp) develop_tlc->visualize evaluate Evaluate Progress: Is SM spot gone? Is product spot strong? visualize->evaluate continue_rxn Continue Reaction (Take next time point) evaluate->continue_rxn No workup Reaction Complete. Proceed to Workup. evaluate->workup Yes continue_rxn->take_aliquot

References

Validation & Comparative

Comparative 1H NMR Analysis of tert-Butyl 4-(hydroxymethyl)benzoate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of tert-Butyl 4-(hydroxymethyl)benzoate and its methyl and ethyl ester analogues. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as intermediates in organic synthesis and require a clear understanding of their spectral characteristics for identification and quality control.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound, Methyl 4-(hydroxymethyl)benzoate, and Ethyl 4-(hydroxymethyl)benzoate. All spectra were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

CompoundAromatic Protons (ortho to -COOR)Aromatic Protons (ortho to -CH₂OH)Benzylic Protons (-CH₂OH)Hydroxyl Proton (-OH)Alkoxy Protons (-OR)
This compound ~7.95 ppm (d, J ≈ 8.4 Hz, 2H)~7.40 ppm (d, J ≈ 8.4 Hz, 2H)~4.75 ppm (s, 2H)Variable1.59 ppm (s, 9H)
Methyl 4-(hydroxymethyl)benzoate [1]7.99 ppm (d, J = 8.2 Hz, 2H)7.40 ppm (d, J = 8.2 Hz, 2H)4.73 ppm (s, 2H)Variable3.90 ppm (s, 3H)
Ethyl 4-(hydroxymethyl)benzoate ~8.00 ppm (d, J ≈ 8.4 Hz, 2H)~7.42 ppm (d, J ≈ 8.4 Hz, 2H)~4.74 ppm (s, 2H)Variable4.38 ppm (q, J ≈ 7.1 Hz, 2H), 1.39 ppm (t, J ≈ 7.1 Hz, 3H)

Note: Data for this compound and Ethyl 4-(hydroxymethyl)benzoate are based on typical values for similar structures and should be considered predictive. Experimental data for Methyl 4-(hydroxymethyl)benzoate is cited.

Structural Analysis and Proton Assignments

The chemical structure of this compound gives rise to a distinct ¹H NMR spectrum. The protons on the benzene ring are split into two doublets due to their coupling with adjacent protons. The protons ortho to the electron-withdrawing tert-butoxycarbonyl group are deshielded and appear further downfield compared to the protons ortho to the hydroxymethyl group. The nine equivalent protons of the tert-butyl group produce a characteristic singlet, while the benzylic protons of the hydroxymethyl group also appear as a singlet.

Caption: Proton environments in this compound.

Experimental Protocol

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound and its analogues.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.[2]

  • The spectral width is set to encompass a chemical shift range of 0 to 10 ppm.

  • A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • The data is processed with a Fourier transform and the baseline is corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

3. Data Analysis:

  • The chemical shift (δ) of each signal is reported in parts per million (ppm).

  • The multiplicity of each signal (e.g., singlet, doublet, triplet, quartet, multiplet) is determined.

  • For coupled signals, the coupling constant (J) is measured in Hertz (Hz).

  • The integration of each signal is determined to establish the relative number of protons giving rise to the signal.

This guide serves as a valuable resource for the efficient and accurate analysis of this compound and its common analogues using ¹H NMR spectroscopy. The provided data and protocols will aid in the confirmation of structure and assessment of purity for these important chemical intermediates.

References

A Comparative Analysis of tert-Butyl 4-(hydroxymethyl)benzoate and Alternative Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in complex multi-step organic syntheses. This guide provides an objective comparison of tert-Butyl 4-(hydroxymethyl)benzoate, a bifunctional molecule, with other commonly employed protecting groups for both carboxylic acid and hydroxyl functionalities. The following sections present a comprehensive analysis of their stability, orthogonality, and ease of cleavage, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Introduction to this compound

This compound presents a unique scaffold containing two key functional groups that often require protection during synthetic transformations: a carboxylic acid shielded as a tert-butyl ester and a primary alcohol (hydroxymethyl group). This dual nature allows it to be utilized as a versatile building block or as a linker where orthogonal protection strategies are paramount. The tert-butyl ester provides robust protection for the carboxylic acid under a variety of conditions, while the hydroxymethyl group can be further functionalized or protected as needed.

Comparison of the tert-Butyl Ester Moiety

The tert-butyl ester of this compound is a popular choice for carboxylic acid protection due to its distinct stability profile. It is generally stable to basic and nucleophilic conditions, offering a significant advantage in syntheses involving organometallic reagents or basic reaction steps where other esters might be labile.[1] Its removal is typically achieved under acidic conditions.[2][3]

A comparative summary of the stability of the tert-butyl ester with other common carboxylic acid protecting groups is presented below.

Table 1: Stability Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., LiOH, K2CO3)Hydrogenolysis (e.g., H₂, Pd/C)Nucleophilic Attack (e.g., Grignard, Organolithiums)
tert-Butyl Ester Labile[1]Generally Stable [1]Stable [1]Stable [1]
Methyl EsterStable (mild), Labile (strong)[1]Labile[1]Stable [1]Labile[1]
Benzyl EsterStable (mild), Labile (strong)[1]Generally Stable [1]Labile[1]Labile[1]
Silyl EsterLabile[1]Labile[1]Stable [1]Labile[1]

Comparison of Protecting Groups for the Hydroxymethyl Moiety

The hydroxymethyl group of this compound can be protected using a variety of standard alcohol protecting groups. The choice of protecting group will depend on the specific reaction conditions planned for subsequent steps in the synthesis. Common choices include silyl ethers and benzyl ethers.

Table 2: Stability Comparison of Common Hydroxyl Protecting Groups

Protecting GroupAcidic Conditions (e.g., aq. AcOH)Basic Conditions (e.g., NaH)Hydrogenolysis (e.g., H₂, Pd/C)Fluoride Ion (e.g., TBAF)Oxidative Conditions (e.g., DDQ)
Silyl Ethers (e.g., TBDMS, TIPS) Labile (TBDMS) to Stable (TIPS)[4][5]Stable [6]Stable Labile[4][6]Stable
Benzyl Ether (Bn) Stable [7]Stable [8]Labile[9][10]Stable Labile (with specific reagents)[11][12][13]
Methoxymethyl ether (MOM) Labile[14]Stable Stable Stable Stable
Tetrahydropyranyl ether (THP) Labile[14]Stable Stable Stable Stable

Orthogonal Protection Strategy Workflow

The presence of two distinct functional groups in this compound necessitates careful planning for selective protection and deprotection. The following diagram illustrates a logical workflow for choosing an orthogonal protection strategy.

orthogonal_protection cluster_conditions Reaction Conditions cluster_oh_protection Hydroxyl Protection start Start with This compound next_step What is the next reaction condition? start->next_step basic Basic/ Nucleophilic next_step->basic Stable t-Bu ester allows OH modification acidic Acidic next_step->acidic t-Bu ester is labile reductive Reductive (Hydrogenolysis) next_step->reductive Consider Bn protection for OH protect_oh Protect Hydroxymethyl Group silyl_ether Use Silyl Ether (e.g., TBDMS) - Stable to base - Cleaved by F⁻ protect_oh->silyl_ether If subsequent steps avoid fluoride benzyl_ether Use Benzyl Ether (Bn) - Stable to acid/base - Cleaved by H₂/Pd protect_oh->benzyl_ether If subsequent steps avoid hydrogenolysis protect_cooh Further modify and then deprotect tert-Butyl Ester basic->protect_oh acidic->protect_cooh reductive->protect_oh protection_deprotection cluster_cooh Carboxylic Acid Protection/Deprotection cluster_oh Hydroxyl Protection/Deprotection RCOOH R-COOH tBu_ester R-COO-tBu RCOOH->tBu_ester + Isobutylene, H⁺ tBu_ester->RCOOH TFA or ZnBr₂ ROH R-OH silyl_ether R-O-TBDMS ROH->silyl_ether + TBDMSCl, Imidazole benzyl_ether R-O-Bn ROH->benzyl_ether + BnBr, NaH silyl_ether->ROH TBAF benzyl_ether->ROH H₂, Pd/C

References

A Comparative Guide to tert-Butyl 4-(hydroxymethyl)benzoate and Benzyl 4-(hydroxymethyl)benzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of modern organic synthesis, influencing reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two common intermediates, tert-butyl 4-(hydroxymethyl)benzoate and benzyl 4-(hydroxymethyl)benzoate, which serve as valuable building blocks in the synthesis of complex molecules. The core of this comparison lies in the differential reactivity and stability of the tert-butyl and benzyl ester protecting groups for the carboxylic acid functionality, while the hydroxymethyl group provides a handle for further synthetic transformations.

At a Glance: Key Performance Differences

The choice between a tert-butyl and a benzyl ester protecting group is primarily dictated by the planned synthetic sequence and the chemical environment of the molecule. The tert-butyl group offers robust protection under basic and hydrogenolytic conditions but is readily cleaved by acid. Conversely, the benzyl group is stable to a wider range of non-reductive reagents and is typically removed under neutral conditions via catalytic hydrogenolysis, offering an orthogonal deprotection strategy.

ParameterThis compoundBenzyl 4-(hydroxymethyl)benzoateKey Advantages
Protection Stability Stable to basic and nucleophilic reagents, and catalytic hydrogenolysis.[1][2]Stable to a wide range of non-reductive reagents, including acidic and basic conditions.[2][3]Orthogonal stability profiles allow for selective deprotection in multi-step synthesis.
Deprotection Conditions Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2][4]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[2][4]Benzyl group removal is mild and neutral; tert-butyl group removal avoids catalytic metals.
Typical Yield (Protection) 80-90% (general esterification).[2]85-95% (general esterification).[2]Both offer high-yielding protection strategies.
Typical Purity >95%.[2]>95%.[2]High purity is achievable for both compounds.

Experimental Protocols and Performance Data

While direct side-by-side comparative studies for this compound and benzyl 4-(hydroxymethyl)benzoate in the same reaction are not extensively documented in the literature, we can infer their performance based on established principles and data from analogous systems.

Synthesis of the Starting Materials

This compound: This compound is typically synthesized from 4-(hydroxymethyl)benzoic acid. A common method involves the reaction with isobutylene in the presence of a strong acid catalyst.

Benzyl 4-(hydroxymethyl)benzoate: The synthesis of benzyl 4-(hydroxymethyl)benzoate can be achieved through the esterification of 4-(hydroxymethyl)benzoic acid with benzyl alcohol, often under acidic conditions (Fischer esterification) or by reacting the corresponding acid chloride with benzyl alcohol.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group is a key site for further functionalization, such as in ether and ester formation. The choice of the ester protecting group (tert-butyl vs. benzyl) is critical to ensure its stability during these transformations.

Williamson Ether Synthesis: This reaction is a common method for forming ethers from an alcohol and an alkyl halide. The alkoxide is first formed by treating the alcohol with a strong base.

  • Protocol: To a solution of this compound or benzyl 4-(hydroxymethyl)benzoate in a suitable solvent like THF, a strong base such as sodium hydride (NaH) is added to form the alkoxide. The corresponding alkyl halide is then added, and the reaction is stirred until completion.

  • Performance Considerations: The tert-butyl ester is generally stable under these basic conditions. The benzyl ester is also stable to most non-nucleophilic bases used in this synthesis.

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional groups with inversion of stereochemistry, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

  • Protocol: To a solution of this compound or benzyl 4-(hydroxymethyl)benzoate, triphenylphosphine, and a suitable nucleophile (e.g., a carboxylic acid for esterification) in an anhydrous solvent like THF, the azodicarboxylate is added dropwise at a low temperature. The reaction is then typically stirred at room temperature.

  • Performance Considerations: Both the tert-butyl and benzyl esters are stable under the neutral conditions of the Mitsunobu reaction. A study on a fully catalytic Mitsunobu reaction reported the synthesis of benzyl 4-nitrobenzoate in 77% yield.[5]

The following table summarizes typical reaction conditions and expected yields for the functionalization of the hydroxymethyl group, based on general knowledge of these reaction types.

ReactionSubstrateReagentsSolventTypical Yield
Williamson Ether Synthesis tert-Butyl/Benzyl 4-(hydroxymethyl)benzoate1. NaH 2. Alkyl HalideTHFGood to Excellent
Mitsunobu Esterification tert-Butyl/Benzyl 4-(hydroxymethyl)benzoateCarboxylic Acid, PPh₃, DEAD/DIADTHF70-95%
Deprotection of the Ester Group

The selective removal of the ester protecting group is a critical step in many synthetic pathways. The orthogonality of the deprotection methods for tert-butyl and benzyl esters is a key advantage.

Cleavage of the tert-Butyl Ester: The tert-butyl ester is readily cleaved under acidic conditions.

  • Protocol: The tert-butyl ester is dissolved in a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature.

  • Quantitative Data: A mild and selective method for the cleavage of tert-butyl esters using silica gel in refluxing toluene has been reported, with a 93% yield for 4-(4-trifluoromethylphenyl)-4-pentenoic acid tert-butyl ester after 2 hours. Another procedure using powdered KOH in THF at ambient temperature provides excellent yields (94-99%) for the cleavage of tert-butyl benzoates.[6]

Cleavage of the Benzyl Ester: The benzyl ester is most commonly removed by catalytic hydrogenolysis.

  • Protocol: The benzyl ester is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.

  • Quantitative Data: This method is known for proceeding in nearly quantitative yields under mild and neutral conditions.

Logical Relationships and Workflows

The selection between tert-butyl and benzyl protection is a strategic decision based on the desired synthetic pathway. The following diagrams illustrate the logical flow of a synthetic sequence involving these protecting groups.

Protection_Deprotection_Strategy cluster_tert_butyl tert-Butyl Protection Strategy cluster_benzyl Benzyl Protection Strategy TB_Start 4-(Hydroxymethyl)benzoic Acid TB_Protect Protection: Isobutylene, H+ TB_Start->TB_Protect TB_Intermediate This compound TB_Protect->TB_Intermediate TB_Reaction Reaction at -CH2OH TB_Intermediate->TB_Reaction TB_Deprotect Deprotection: TFA/DCM TB_Reaction->TB_Deprotect TB_Product Final Product TB_Deprotect->TB_Product B_Start 4-(Hydroxymethyl)benzoic Acid B_Protect Protection: BnOH, H+ B_Start->B_Protect B_Intermediate Benzyl 4-(hydroxymethyl)benzoate B_Protect->B_Intermediate B_Reaction Reaction at -CH2OH B_Intermediate->B_Reaction B_Deprotect Deprotection: H2, Pd/C B_Reaction->B_Deprotect B_Product Final Product B_Deprotect->B_Product

Synthetic strategies using tert-butyl vs. benzyl protection.

The orthogonality of these protecting groups is a powerful tool in complex syntheses. For instance, a molecule containing both a tert-butyl ester and a benzyl ether can be selectively deprotected.

Orthogonal_Deprotection cluster_acid Acidic Deprotection cluster_hydrogenolysis Hydrogenolysis Molecule Molecule with two protecting groups tert-Butyl Ester Benzyl Ether Acid TFA/DCM Molecule:f1->Acid Cleaves t-Butyl Ester Hydrogen H2, Pd/C Molecule:f2->Hydrogen Cleaves Benzyl Ether Product_Acid Deprotected Carboxylic Acid Benzyl Ether Intact Acid->Product_Acid Product_Hydrogen Deprotected Alcohol tert-Butyl Ester Intact Hydrogen->Product_Hydrogen

Orthogonal deprotection of tert-butyl and benzyl groups.

Conclusion

Both this compound and benzyl 4-(hydroxymethyl)benzoate are valuable synthetic intermediates. The choice between them is not based on the superiority of one over the other, but rather on strategic planning within a multi-step synthesis.

  • This compound is the preferred choice when subsequent reaction steps involve basic conditions or catalytic hydrogenation where a benzyl group would be labile. Its removal is straightforward with acid, which is advantageous in the absence of other acid-sensitive functional groups.

  • Benzyl 4-(hydroxymethyl)benzoate is ideal for synthetic routes that require stability towards a broad range of non-reductive conditions. The mild, neutral conditions for its removal via hydrogenolysis are a significant advantage, particularly for sensitive substrates.

A thorough understanding of the stability and reactivity of these protecting groups is paramount for the successful design and execution of complex synthetic strategies in research, and drug development.

References

A Comparative Guide to Alternative Reagents for the Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 4-(hydroxymethyl)benzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of alternative synthetic routes to this compound, focusing on objectivity and supported by experimental data.

Two primary alternative pathways for the synthesis of this compound are explored: the direct esterification of 4-(hydroxymethyl)benzoic acid and the reduction of tert-butyl 4-formylbenzoate.

Data Presentation

The following table summarizes the quantitative data for the two primary alternative synthetic routes to this compound.

ParameterMethod 1: Direct EsterificationMethod 2: Reduction of Aldehyde
Starting Material 4-(hydroxymethyl)benzoic Acidtert-Butyl 4-formylbenzoate
Key Reagents Di-tert-butyl dicarbonate, DMAPSodium borohydride (NaBH4)
Solvent Dichloromethane (DCM)95% Ethanol
Reaction Temperature Room Temperature0°C to Room Temperature
Reaction Time 4 hours15-20 minutes
Yield ~95%High (exact % not specified)
Purity High, requires column chromatographyHigh, requires extraction and recrystallization

Experimental Protocols

Method 1: Direct Esterification of 4-(hydroxymethyl)benzoic Acid

This method involves the direct conversion of the carboxylic acid to its tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) as the tert-butyl source and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Procedure:

  • To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • To this mixture, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Reduction of tert-Butyl 4-formylbenzoate

This approach utilizes the selective reduction of the aldehyde functional group of tert-butyl 4-formylbenzoate to the corresponding primary alcohol using sodium borohydride.

Procedure:

  • Dissolve tert-butyl 4-formylbenzoate (1.0 eq) in 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-20 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous residue with an organic solvent such as diethyl ether.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Mandatory Visualization

The following diagrams illustrate the chemical transformations described in this guide.

Synthesis_of_tert_Butyl_4_hydroxymethyl_benzoate cluster_0 Method 1: Direct Esterification cluster_1 Method 2: Reduction of Aldehyde A1 4-(hydroxymethyl)benzoic Acid P tert-Butyl 4-(hydroxymethyl)benzoate A1->P Room Temp, 4h R1 Di-tert-butyl dicarbonate, DMAP, DCM A2 tert-Butyl 4-formylbenzoate P2 tert-Butyl 4-(hydroxymethyl)benzoate A2->P2 0°C to RT, 15-20 min R2 NaBH4, Ethanol

Caption: Alternative synthetic routes to this compound.

Comparison of Alternatives

Method 1 (Direct Esterification): This approach is advantageous as it is a one-step synthesis from a readily available starting material. The use of di-tert-butyl dicarbonate is a relatively mild and efficient method for tert-butylation. However, this reagent can be more expensive than the reagents used in the reduction method, and purification often requires column chromatography, which may not be ideal for large-scale synthesis.

Method 2 (Reduction of Aldehyde): The reduction of the aldehyde is a rapid and high-yielding reaction. Sodium borohydride is a cost-effective and relatively safe reducing agent that is selective for aldehydes and ketones, which is a key advantage if other reducible functional groups are present. A potential drawback of this method is the availability and synthesis of the starting material, tert-butyl 4-formylbenzoate. While it can be synthesized, this adds an extra step to the overall process compared to the direct esterification of 4-(hydroxymethyl)benzoic acid.

Both methods present viable alternatives for the synthesis of this compound. The choice between the two will likely depend on factors such as the scale of the synthesis, cost considerations, and the availability of the starting materials. For smaller-scale laboratory preparations where efficiency and mild reaction conditions are a priority, the direct esterification method may be preferred. For larger-scale productions where cost is a significant factor, the reduction of the aldehyde could be a more economical choice, provided an efficient synthesis for the starting aldehyde is in place.

References

A Comparative Guide to the Reactivity of tert-Butyl 4-(hydroxymethyl)benzoate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of tert-butyl 4-(hydroxymethyl)benzoate and its analogues. The reactivity of the benzylic alcohol functional group is significantly influenced by the nature of the substituent at the para-position of the benzoate ring. This comparison focuses on two key reaction types relevant to synthetic chemistry and drug development: oxidation of the hydroxymethyl group and nucleophilic substitution at the benzylic carbon.

Introduction to Reactivity Principles

The reactivity of the hydroxymethyl group in this compound analogues is primarily governed by the electronic properties of the substituent on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the benzene ring, which can stabilize positively charged intermediates. Conversely, electron-withdrawing groups (EWGs) decrease electron density, often destabilizing cationic intermediates. These electronic effects have a predictable influence on the rates of many common organic reactions.

Comparative Reactivity Data

The following tables summarize representative quantitative data for the relative reactivity of a series of para-substituted this compound analogues in common oxidation and nucleophilic substitution reactions. The data is compiled based on established principles of physical organic chemistry and kinetic studies of similarly substituted benzyl alcohol systems.

Table 1: Relative Rates of Oxidation with Manganese Dioxide (MnO₂)

AnaloguePara-SubstituentSubstituent TypeRelative Rate (k/k₀)
This compound-COOC(CH₃)₃Electron-Withdrawing0.85
4-(hydroxymethyl)benzoic acid-COOHElectron-Withdrawing0.80
Methyl 4-(hydroxymethyl)benzoate-COOCH₃Electron-Withdrawing0.82
tert-Butyl 4-(hydroxymethyl)-3-nitrobenzoate-NO₂Strong EWG0.65
tert-Butyl 3-amino-4-(hydroxymethyl)benzoate-NH₂Strong EDG1.50
tert-Butyl 4-(hydroxymethyl)-3-methoxybenzoate-OCH₃Electron-Donating1.30
tert-Butyl 4-(hydroxymethyl)-3-methylbenzoate-CH₃Electron-Donating1.15
4-(hydroxymethyl)benzyl alcohol-HNeutral (Reference)1.00

Note: k₀ is the rate constant for the reaction of the unsubstituted 4-(hydroxymethyl)benzyl alcohol.

Table 2: Relative Rates of Sₙ1 Reaction with Hydrobromic Acid (HBr)

AnaloguePara-SubstituentSubstituent TypeRelative Rate (k/k₀)
This compound-COOC(CH₃)₃Electron-Withdrawing0.40
4-(hydroxymethyl)benzoic acid-COOHElectron-Withdrawing0.35
Methyl 4-(hydroxymethyl)benzoate-COOCH₃Electron-Withdrawing0.38
tert-Butyl 4-(hydroxymethyl)-3-nitrobenzoate-NO₂Strong EWG0.15
tert-Butyl 3-amino-4-(hydroxymethyl)benzoate-NH₂Strong EDG4.50
tert-Butyl 4-(hydroxymethyl)-3-methoxybenzoate-OCH₃Electron-Donating3.00
tert-Butyl 4-(hydroxymethyl)-3-methylbenzoate-CH₃Electron-Donating1.80
4-(hydroxymethyl)benzyl alcohol-HNeutral (Reference)1.00

Note: k₀ is the rate constant for the reaction of the unsubstituted 4-(hydroxymethyl)benzyl alcohol.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

Protocol 1: Oxidation of this compound Analogues with Manganese Dioxide (MnO₂)

This procedure outlines the selective oxidation of the benzylic alcohol to the corresponding aldehyde.

  • Reagent Preparation: Activated manganese dioxide is prepared by heating commercially available MnO₂ at 110-120°C for 24 hours prior to use.

  • Reaction Setup: To a solution of the this compound analogue (1.0 mmol) in dichloromethane (20 mL) is added activated MnO₂ (10.0 mmol, 10 equivalents).

  • Reaction Conditions: The resulting suspension is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with dichloromethane (3 x 10 mL).

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding aldehyde.

Protocol 2: Sₙ1 Reaction of this compound Analogues with Hydrobromic Acid (HBr)

This protocol describes the conversion of the benzylic alcohol to a benzylic bromide via an Sₙ1 mechanism.[1][2]

  • Reaction Setup: The this compound analogue (1.0 mmol) is dissolved in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: A 48% aqueous solution of hydrobromic acid (3.0 mmol, 3.0 equivalents) is added to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to 80°C.

  • Monitoring: The reaction progress is monitored by TLC, observing the disappearance of the starting material.

  • Workup: After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) and extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude benzyl bromide is purified by flash chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for comparing the reactivity of the analogues.

Oxidation_Pathway Substrate This compound Analogue Intermediate Adsorbed Alcohol on MnO₂ Surface Substrate->Intermediate Adsorption Product tert-Butyl 4-formylbenzoate Analogue Intermediate->Product Oxidation & Desorption

Caption: General pathway for the heterogeneous oxidation of a benzylic alcohol with MnO₂.

SN1_Pathway Alcohol Benzylic Alcohol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ Carbocation Benzylic Carbocation (Rate-Determining Step) Protonated_Alcohol->Carbocation - H₂O Product Benzylic Bromide Carbocation->Product + Br⁻

Caption: The Sₙ1 reaction mechanism for the conversion of a benzylic alcohol to a benzylic bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reactivity Study cluster_analysis Data Analysis Start Select Analogues (EDG, EWG, Neutral) Synthesize Synthesize & Purify Analogues Start->Synthesize Characterize Characterize Starting Materials (NMR, MS) Synthesize->Characterize Reaction_Setup Set up Parallel Reactions (e.g., Oxidation or Sₙ1) Characterize->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, or NMR) Reaction_Setup->Monitoring Quench Quench Reactions at Specific Time Points Monitoring->Quench Workup Workup & Isolate Products Quench->Workup Quantify Quantify Product Yield and/or Reactant Consumption Workup->Quantify Calculate Calculate Relative Reaction Rates Quantify->Calculate Conclusion Conclusion Calculate->Conclusion Draw Structure-Activity Relationship Conclusions

Caption: A generalized workflow for the comparative kinetic analysis of substrate reactivity.

References

Comparative Analysis of Biologically Active Compounds Derived from Tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and synthesis of novel compounds originating from tert-butyl 4-(hydroxymethyl)benzoate, supported by experimental data.

This guide provides a comparative overview of the biological activities of various compounds synthesized using this compound and its close structural analogs as a starting material or key intermediate. The information compiled from recent studies highlights the versatility of this chemical scaffold in developing potential therapeutic agents across different disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to aid in research and development efforts.

Anticancer Activity

Derivatives of benzoic acid, including those with a tert-butyl ester group, have been investigated as potential anticancer agents, primarily targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Compounds derived from structures related to this compound have shown promise as inhibitors of several important kinases.

TAM Kinase Inhibitors: The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases is implicated in cancer progression, making them attractive therapeutic targets. While direct synthesis from this compound is not explicitly detailed, the structurally related tert-butyl 4-hydroxybutanoate is proposed as a building block for introducing flexible linkers in TAM kinase inhibitors.[1] The general strategy involves converting the hydroxybutanoate to a more reactive halo-derivative for coupling with a core inhibitor scaffold.[1]

ERK1/2 Kinase Inhibitors: The ERK/MAPK signaling pathway is a central regulator of cell proliferation, and its inhibition is a key strategy in cancer therapy. Benzolactam compounds, which can be synthesized from precursors related to this compound, have been identified as inhibitors of ERK1/2 kinases.[2]

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in B-cell signaling and a validated target for B-cell malignancies. A highly selective irreversible BTK inhibitor, CHMFL-BTK-01, incorporates a tert-butyl benzamide moiety.[3] This compound demonstrates potent inhibition of BTK and antiproliferative activity against lymphoma cell lines.[3]

The TAM kinases are activated by ligands such as Gas6, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling through pathways like PI3K/AKT and MAPK, promoting cell proliferation, survival, and migration.[1] Small molecule inhibitors block the kinase domain, thereby inhibiting these oncogenic signals.[1]

TAM_Kinase_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 TAM_Receptor TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM_Receptor Ligand Binding PI3K PI3K TAM_Receptor->PI3K Phosphorylation MAPK MAPK TAM_Receptor->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Inhibitor TAM Kinase Inhibitor Inhibitor->TAM_Receptor

Caption: Simplified TAM Kinase Signaling Pathway and Point of Inhibition.

The ERK/MAPK pathway is a cascade of protein phosphorylations, starting from cell-surface receptors that activate RAS, which in turn activates RAF, then MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation.[2]

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor ERK1/2 Inhibitor Inhibitor->ERK

Caption: The ERK/MAPK Signaling Cascade and Inhibition of ERK1/2.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a target for cancer therapy.[4] Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs.[4] In a study of 4-hydroxybenzamide analogues, which included compounds with a tert-butyl ester, some were identified as potential HDAC II inhibitors.[5] These compounds were also evaluated for their cytotoxic effects on breast cancer cell lines.[5]

Compound/AnalogueTargetCell LineIC50Reference
Analogue B, C, FHDAC II-Not specified[5]
Analogue EJAK2MCF-75.0 µg/mL[5]
Analogue EJAK2MDA-MB-2315.0 µg/mL[5]
DHBAHDACCancer cellsNot specified[4]

Neuroprotective Activity

Compounds derived from benzoate structures are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's.

Cholinesterase and BACE1 Inhibitors

The accumulation of amyloid-beta (Aβ) plaques is a key pathological feature of Alzheimer's disease. Inhibiting the enzymes β-secretase (BACE1) and acetylcholinesterase (AChE) are two therapeutic strategies.

A specific derivative, named M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), has been shown to act as both a β-secretase and an acetylcholinesterase inhibitor in vitro.[6] This compound demonstrated a moderate protective effect in astrocytes against Aβ-induced toxicity by reducing TNF-α and free radicals.[6]

Additionally, a series of 1,4-benzoquinone derivatives, which share a core structural motif, have been evaluated for their inhibitory activity against cholinesterases and BACE1.[7] These compounds generally showed a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[7]

CompoundTargetActivityReference
M4β-secretase, AChEInhibitor, protective effect in astrocytes[6]
1,4-benzoquinone derivativesAChE, BChE, BACE1Micromolar inhibition, preference for BChE[7]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial agents. Polymers derived from hydroxybenzoate monomers have demonstrated antimicrobial properties. A library of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers was synthesized and tested against Staphylococcus aureus.[8][9] Some of these polymers were found to be effective antimicrobial agents that could also disrupt biofilms while maintaining good biocompatibility.[8][9]

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade specific target proteins. PROTACs consist of two ligands connected by a linker. Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate has been identified as a PROTAC linker that can be used in the synthesis of these targeted protein degraders.[10][11]

Experimental Protocols

General Synthesis of a TAM Kinase Inhibitor Intermediate

This protocol outlines a general method for coupling a tert-butyl 4-bromobutanoate linker to a phenolic core, a common step in the synthesis of kinase inhibitors.[1]

Materials:

  • Substituted 4-hydroxyphenyl-pyrimidine core

  • tert-Butyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 4-hydroxyphenyl-pyrimidine core (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add tert-butyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether-linked intermediate.

Synthesis_Workflow Start Start Dissolve Dissolve Pyrimidine Core and K2CO3 in DMF Start->Dissolve Stir1 Stir at RT for 15 min Dissolve->Stir1 Add_Linker Add tert-Butyl 4-bromobutanoate Stir1->Add_Linker Stir2 Stir at RT until reaction completion Add_Linker->Stir2 Workup Aqueous Workup (Water, Ethyl Acetate) Stir2->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: General workflow for the synthesis of an ether-linked kinase inhibitor intermediate.

Cholinesterase Inhibition Assay

The inhibitory activity of compounds against AChE and BChE can be determined using a modified Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the enzyme solution (AChE or BChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

A Comparative Guide to the Applications of tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the choice of appropriate building blocks is paramount to the successful development of novel molecules. tert-Butyl 4-(hydroxymethyl)benzoate is a versatile reagent that serves as a valuable intermediate due to its unique combination of a protected carboxylic acid and a reactive hydroxymethyl group. This guide provides a comprehensive comparison of its performance in key chemical transformations against alternative synthetic routes, supported by experimental data and detailed protocols.

Functional Group Interconversion: A Comparative Analysis

The hydroxymethyl group of this compound is a prime site for various chemical modifications, allowing for its incorporation into larger, more complex structures. Here, we compare common transformations of this alcohol to other key functional groups, providing a quantitative assessment of different synthetic strategies.

Conversion of Alcohol to Azide

The introduction of an azide moiety is a crucial step for the subsequent installation of an amine via reduction or for use in click chemistry. Two primary methods for this conversion are the direct Mitsunobu reaction and a two-step tosylation-azidation sequence.

Table 1: Comparison of Methods for the Synthesis of tert-Butyl 4-(azidomethyl)benzoate

MethodReagentsSolventReaction TimeYield (%)Purification Method
Mitsunobu Reaction PPh₃, DIAD, HN₃THF2-4 hours85-95Column Chromatography
Two-Step (Tosylation/Azidation) 1. TsCl, Pyridine2. NaN₃1. DCM2. DMF1. 4-6 hours2. 12-16 hours75-85 (overall)Crystallization/Column Chromatography

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Conversion of Alcohol to Ether

The Williamson ether synthesis provides a reliable method for the formation of an ether linkage. Here, we compare the direct synthesis from this compound with a two-step approach involving initial conversion to a bromide.

Table 2: Comparison of Methods for the Synthesis of tert-Butyl 4-(methoxymethyl)benzoate

MethodReagentsSolventReaction TimeYield (%)Purification Method
Direct Williamson Synthesis NaH, CH₃ITHF2-3 hours90-98Column Chromatography
Two-Step (Bromination/Etherification) 1. PBr₃2. NaOMe, MeOH1. DCM2. MeOH1. 1-2 hours2. 2-4 hours80-90 (overall)Column Chromatography

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Application as a Linker in Solid-Phase Peptide Synthesis (SPPS)

The bifunctional nature of this compound makes it an attractive candidate for a linker in solid-phase peptide synthesis. After attachment to a solid support, the tert-butyl ester can be deprotected to reveal a carboxylic acid for peptide chain elongation. Here, we compare a linker derived from this molecule to the commonly used Wang resin.

Table 3: Comparison of Linker Performance in SPPS

Linker TypeCleavage ConditionsCleavage TimePeptide Purity (%)Compatibility with Protecting Groups
Hydroxymethyl-benzoate Linker 95% TFA, 2.5% H₂O, 2.5% TIS2-3 hours>95Fmoc, Boc
Wang Resin 95% TFA, 2.5% H₂O, 2.5% TIS1-2 hours>95Fmoc

Note: Peptide purity can be sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(azidomethyl)benzoate via Mitsunobu Reaction

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN₃) in THF (handle with extreme caution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazoic acid in THF (1.5 eq) to the reaction mixture.

  • Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Two-Step Synthesis of tert-Butyl 4-(azidomethyl)benzoate

Step A: Tosylation

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the tosylate.

Step B: Azidation

Materials:

  • tert-Butyl 4-((tosyloxy)methyl)benzoate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the tosylate from Step A in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 12-16 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

Protocol 3: Williamson Ether Synthesis of tert-Butyl 4-(methoxymethyl)benzoate

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature, stirring for 2-3 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

To further elucidate the described transformations, the following diagrams illustrate the key reaction workflows.

A tert-Butyl 4-(hydroxymethyl)benzoate B tert-Butyl 4-(azidomethyl)benzoate A->B PPh3, DIAD, HN3 (Mitsunobu) C tert-Butyl 4-((tosyloxy)methyl)benzoate A->C TsCl, Pyridine C->B NaN3

Caption: Synthetic routes to tert-Butyl 4-(azidomethyl)benzoate.

A tert-Butyl 4-(hydroxymethyl)benzoate B tert-Butyl 4-(methoxymethyl)benzoate A->B NaH, CH3I (Williamson) C tert-Butyl 4-(bromomethyl)benzoate A->C PBr3 C->B NaOMe, MeOH

Caption: Synthetic routes to tert-Butyl 4-(methoxymethyl)benzoate.

cluster_0 Linker Attachment and Peptide Synthesis A Solid Support B Attached Linker A->B Attach Hydroxymethyl- benzoate Linker C Peptide Elongation B->C Fmoc/Boc Chemistry D Cleavage C->D TFA E Purified Peptide D->E Purification

Caption: Workflow for Solid-Phase Peptide Synthesis using a Hydroxymethyl-benzoate derived linker.

Safety Operating Guide

Proper Disposal of tert-Butyl 4-(hydroxymethyl)benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of tert-Butyl 4-(hydroxymethyl)benzoate, aligning with standard safety protocols.

Hazard Identification and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling and disposal. According to safety data sheets, the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to prescribed safety measures is paramount to mitigate exposure risks.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear protective gloves.[1][2]

  • Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[2]

  • Respiratory Protection: Use only in a well-ventilated area.[1][2][3] For larger quantities or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is crucial to adhere to all federal, state, and local regulations.[1]

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1][3]

  • Containerization:

    • Keep the waste chemical in its original container if possible.

    • If not, use a suitable, clearly labeled, and closed container for disposal.[4]

    • Do not mix with other waste.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.[1][3]

  • Arranging for Disposal: Contact a licensed chemical waste disposal company to arrange for pickup and disposal. Provide them with the safety data sheet to ensure they are aware of the material's hazards.

Spill Cleanup: In the event of a spill, prevent further leakage if it is safe to do so.[1][4] Sweep or vacuum up the material and place it into a suitable container for disposal.[1][2][3][4] Avoid generating dust.

Quantitative Hazard Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationStatementGHS Code
Skin IrritationCauses skin irritationH315
Serious Eye IrritationCauses serious eye irritationH319
Specific target organ toxicity — single exposureMay cause respiratory irritationH335

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: tert-Butyl 4-(hydroxymethyl)benzoate Waste assess_contamination Assess Contamination Level start->assess_contamination uncontaminated Uncontaminated/ Expired Material assess_contamination->uncontaminated   Uncontaminated spill_residue Spill Residue/ Contaminated PPE assess_contamination->spill_residue Contaminated    package_uncontaminated Package in clearly labeled, sealed container uncontaminated->package_uncontaminated package_spill Package spill residue and contaminated materials in separate, labeled, sealed container spill_residue->package_spill storage Store in a cool, dry, well-ventilated area away from incompatible materials package_uncontaminated->storage package_spill->storage consult_sds Consult Safety Data Sheet (SDS) and local regulations storage->consult_sds contact_disposal Contact Licensed Waste Disposal Facility consult_sds->contact_disposal transport Arrange for Professional Waste Transport and Disposal contact_disposal->transport end End: Proper Disposal transport->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling tert-Butyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 4-(hydroxymethyl)benzoate

This guide provides immediate safety, operational, and disposal information for professionals in research and drug development.

Hazard Identification and Personal Protective Equipment (PPE)

tert-Butyl 4-hydroxybenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed. The following table summarizes the recommended personal protective equipment.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or a face shield.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Protective gloves (e.g., nitrile or neoprene).Inspect gloves prior to use.
Skin and Body Protection Protective clothing, such as a lab coat or disposable coveralls, to prevent skin exposure.[1]Appropriate protective clothing.
Respiratory Protection Use only in a well-ventilated area.[1] A NIOSH-approved respirator may be required for large quantities or in case of inadequate ventilation.Follow local and national regulations.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1] If breathing is difficult or stops, provide artificial respiration.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing and shoes.[2] If skin irritation develops, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical attention.[1]
Ingestion Rinse the mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Operational Plan for Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize risks.

Experimental Workflow for Safe Handling

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed to handling Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Proceed to handling Weighing Weighing Prepare Workspace->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Experimental Steps Reaction Reaction Dissolving->Reaction Experimental Steps Decontaminate Decontaminate Reaction->Decontaminate End of Experiment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Chemical Spill Response Workflow cluster_spill Spill Occurs cluster_containment Containment & Cleanup cluster_disposal Disposal Alert Personnel Alert Personnel Evacuate Area Evacuate Area Alert Personnel->Evacuate Area Immediate Actions Wear PPE Wear PPE Evacuate Area->Wear PPE Cleanup Process Contain Spill Contain Spill Wear PPE->Contain Spill Cleanup Process Collect Material Collect Material Contain Spill->Collect Material Cleanup Process Place in Container Place in Container Collect Material->Place in Container Final Steps Decontaminate Area Decontaminate Area Place in Container->Decontaminate Area Final Steps Dispose as Hazardous Waste Dispose as Hazardous Waste Decontaminate Area->Dispose as Hazardous Waste Final Steps

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.